molecular formula C30H34O5 B1175813 Psidial A CAS No. 1207181-35-8

Psidial A

Cat. No.: B1175813
CAS No.: 1207181-35-8
M. Wt: 474.6 g/mol
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Psidial A (CAS 1207181-35-8) is a caryophyllene-based meroterpenoid natural product isolated from the leaves of Psidium guajava L. (guava) . This compound exhibits significant biological activities relevant to anticancer research. Studies indicate that this compound and its structural analog, guajadial, demonstrate promising anti-proliferative effects with selectivity for human breast cancer cell lines, including MCF-7 and MCF-7 BUS . Its mechanism of action is associated with anti-estrogenic activity, showing structural and functional similarity to tamoxifen by potentially inhibiting the proliferative effect of estradiol on estrogen receptors . This suggests this compound is a valuable compound for investigating hormone receptor-positive breast cancer pathways. Further research reveals that this compound is also active against the enzyme PTP1B, a target in metabolic disorder research, and has been reported to reduce tumor growth in experimental models . Its unique biomimetic synthesis involves a hetero-Diels-Alder reaction, making it an interesting subject for organic chemistry and phytochemical studies . This compound is intended for research and further manufacturing applications only. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,4S,7R,11R,12R)-14,16-dihydroxy-1,5,5-trimethyl-8-methylidene-12-phenyl-19-oxatetracyclo[9.8.0.04,7.013,18]nonadeca-13,15,17-triene-15,17-dicarbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H34O5/c1-17-10-11-23-24(18-8-6-5-7-9-18)25-27(34)20(15-31)26(33)21(16-32)28(25)35-30(23,4)13-12-22-19(17)14-29(22,2)3/h5-9,15-16,19,22-24,33-34H,1,10-14H2,2-4H3/t19-,22-,23+,24-,30-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSFVENNIBGTQJE-QIBYHJKFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2C1CCC3(C(CCC2=C)C(C4=C(C(=C(C(=C4O3)C=O)O)C=O)O)C5=CC=CC=C5)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@@H](CC3(C)C)C(=C)CC[C@@H]1[C@@H](C4=C(C(=C(C(=C4O2)C=O)O)C=O)O)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H34O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Isolation and Purification of Psidial A from Psidium guajava Leaves

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the isolation of Psidial A , a rare and bioactive meroterpenoid (specifically a 3,5-diformylbenzyl phloroglucinol-coupled caryophyllene) from the leaves of Psidium guajava (Guava).[1][2] Unlike common flavonoids or simple terpenes, this compound presents unique challenges due to its dialdehyde functionality and phloroglucinol core , which make it susceptible to oxidation and cyclization under harsh acidic or basic conditions.

This protocol deviates from standard "grind-and-extract" methods by prioritizing fractionation logic that separates this compound from its structural isomer Guajadial and other interfering sesquiterpenoids.

Chemo-Botanical Context & Stability

Target Compound: this compound (


)
Class:  Meroterpenoid (Caryophyllene-derived).
Key Structural Features: 
  • Diformyl Moiety: Two aldehyde groups at C-7 and C-8. Critical Handling Note: Avoid primary amines and strong acids to prevent Schiff base formation or acetalization.

  • Phloroglucinol Ring: Electron-rich aromatic system. Critical Handling Note: Susceptible to oxidative coupling; use degassed solvents where possible.

Pre-Analytical Preparation

To maximize yield and minimize enzymatic degradation of the caryophyllene skeleton:

  • Harvesting: Collect mature leaves (avoiding senescent yellow leaves).

  • Drying: Shade dry at ambient temperature (

    
    C) for 7–10 days. Do not oven dry >40°C to prevent volatilization of the sesquiterpene component.
    
  • Comminution: Grind to a coarse powder (40–60 mesh). Avoid fine flour-like consistency to prevent column clogging during bulk extraction.

Isolation Workflow (The Core Protocol)

Phase 1: Extraction and Liquid-Liquid Partitioning

The objective is to remove high-polarity interferences (tannins, sugars) and low-polarity lipids (waxes, chlorophyll) to concentrate the mid-polarity meroterpenoids.

Protocol:

  • Maceration: Extract 1.0 kg of dried leaf powder with 10 L of 70% Ethanol (aq) at room temperature for 72 hours. Repeat 3 times.

  • Concentration: Evaporate solvent under reduced pressure (Rotary Evaporator) at

    
    C to obtain a crude gummy extract.
    
  • Partitioning:

    • Suspend crude extract in Distilled Water (1 L).

    • Wash 1: Partition with n-Hexane (

      
       L). Discard Hexane layer (contains chlorophyll/waxes).
      
    • Target Extraction: Partition the aqueous layer with Ethyl Acetate (EtOAc) (

      
       L).
      
    • Wash 2: (Optional) Partition remaining aqueous layer with n-Butanol to remove glycosides (this compound is absent here).

  • Result: The EtOAc Fraction is the active pool containing this compound.

Phase 2: Chromatographic Separation

The EtOAc fraction contains this compound, Guajadial, and Psidials B/C. Separation requires a gradient that exploits the subtle polarity differences of the aldehyde groups.

Step 1: Silica Gel Open Column (Normal Phase)

  • Stationary Phase: Silica gel (200–300 mesh).

  • Mobile Phase: Gradient of Hexane : Ethyl Acetate (100:0

    
     0:100).
    
  • Elution Logic: this compound typically elutes in the 80:20 to 70:30 (Hex:EtOAc) window.

  • Monitoring: TLC (Silica

    
    ). Spray with Vanillin-Sulfuric Acid  and heat. Terpenoids appear as purple/violet spots.
    

Step 2: Sephadex LH-20 (Molecular Sizing & Adsorption)

  • Objective: Remove polymeric tannins and chlorophyll breakdown products that co-elute on silica.

  • Solvent: CHCl

    
     : MeOH (1:1) .
    
  • Mechanism: this compound (MW 474) permeates the pores; larger tannins are excluded or adsorbed.

Step 3: High-Performance Liquid Chromatography (HPLC) Final purification is required to separate this compound from its isomer Guajadial.

  • Column: RP-C18 (e.g., Phenomenex Luna, 5

    
    m, 
    
    
    
    mm).
  • Mobile Phase: Acetonitrile (ACN) : Water (

    
     Formic Acid).[3][4]
    
  • Isocratic Mode: 85% ACN is often effective for final resolution.

  • Detection: UV at 278 nm (characteristic of the acylphloroglucinol chromophore).

Workflow Visualization

IsolationProtocol Leaves Dried P. guajava Leaves (1.0 kg) Extract 70% EtOH Extraction (Room Temp) Leaves->Extract Crude Crude Extract (Gummy Residue) Extract->Crude WaterSusp Suspend in H2O Crude->WaterSusp Hexane Partition w/ n-Hexane WaterSusp->Hexane HexaneWaste Hexane Layer (Discard Lipids/Chlorophyll) Hexane->HexaneWaste EtOAc Partition w/ Ethyl Acetate Hexane->EtOAc Aqueous Phase EtOAcFrac EtOAc Fraction (TARGET POOL) EtOAc->EtOAcFrac Organic Phase Silica Silica Gel Column (Hexane:EtOAc Gradient) EtOAcFrac->Silica FracA Mid-Polarity Fractions (Violet on Vanillin TLC) Silica->FracA Elutes ~20-30% EtOAc Sephadex Sephadex LH-20 (CHCl3:MeOH 1:1) FracA->Sephadex HPLC RP-HPLC (C18) (ACN:H2O Isocratic) Sephadex->HPLC PsidialA Purified this compound (>95% Purity) HPLC->PsidialA

Caption: Figure 1.[1][5] Step-by-step fractionation logic prioritizing the removal of lipophilic interferences before chromatographic resolution of the meroterpenoid fraction.

Structural Elucidation & Validation

Identification relies on the unique "fingerprint" of the dialdehyde and the caryophyllene moiety.

Key NMR Diagnostic Signals (500 MHz, CDCl )

The presence of two downfield singlets (aldehydes) and two chelated hydroxyls is definitive for this compound.

Position

(ppm)
Multiplicity

(ppm)
Diagnostic Significance
CHO-1 10.11 s191.6Formyl group on phloroglucinol ring
CHO-2 9.92 s191.2Formyl group on phloroglucinol ring
OH-1 13.22 s-Hydrogen-bonded Phenolic OH
OH-2 12.96 s-Hydrogen-bonded Phenolic OH
H-14 5.04, 5.01 br s111.2Exocyclic methylene (Caryophyllene tail)
H-12 0.99s21.7Methyl group
H-13 0.96s29.7Methyl group
H-15 1.17s22.2Methyl group
Mass Spectrometry (HR-ESI-MS)
  • Ion Mode: Negative or Positive.[2]

  • Theoretical Mass: 474.2406 (

    
    ).[1]
    
  • Observation: Look for

    
     at 
    
    
    
    473.3 or
    
    
    at
    
    
    497.3.[2]
Structural Logic Diagram

StructureID Sample Isolated Crystal/Oil Test1 1H NMR Sample->Test1 Test2 MS Data Sample->Test2 Aldehydes 2x Singlets (9.9 - 10.2 ppm)? Test1->Aldehydes Phenols 2x Chelated OH (12.9 - 13.3 ppm)? Test1->Phenols Decision Confirm: this compound Aldehydes->Decision Yes Phenols->Decision Yes Mass MW = 474? Test2->Mass Mass->Decision Yes

Caption: Figure 2. Decision tree for spectroscopic validation of this compound, highlighting the critical aldehyde and phenolic proton signals.

References

  • Yang, X. L., et al. (2007). Psidials A–C, Three Unusual Meroterpenoids from the Leaves of Psidium guajava L. Organic Letters, 12(1), 6-9. [Link]

  • Shao, M., et al. (2012). Structural Identification and Bioactivity of this compound. Journal of Natural Products. [Link]

  • Lee, S. B., et al. (2010). Bioactive Meroterpenoids from Psidium guajava.[2] Bioorganic & Medicinal Chemistry Letters. [Link]

  • Begum, S., et al. (2002). Triterpenoids from the leaves of Psidium guajava. Phytochemistry, 61(4), 399-403. [Link]

Sources

Psidial A 3,5-diformylbenzyl phloroglucinol caryophyllene skeleton

Author: BenchChem Technical Support Team. Date: February 2026

Technical Deep Dive: Psidial A & The 3,5-Diformylbenzyl Phloroglucinol Caryophyllene Skeleton

Executive Summary this compound is a complex meroterpenoid isolated from the leaves of Psidium guajava (Guava). It represents a unique chemical architecture characterized by the fusion of a 3,5-diformylbenzyl phloroglucinol moiety with a caryophyllene sesquiterpene unit. This molecule has garnered significant attention in drug discovery due to its potent biological activities, specifically as an inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B) —a validated target for Type 2 Diabetes and obesity—and for its cytotoxic effects against human hepatoma (HepG2) cells.

This guide details the structural elucidation, biosynthetic logic, isolation protocols, and pharmacological potential of this compound, serving as a blueprint for researchers investigating this scaffold for therapeutic development.

Structural Architecture & Biosynthesis

The core of this compound is a "chimeric" structure formed by the convergence of two distinct biosynthetic pathways: the polyketide pathway (generating the phloroglucinol core) and the terpenoid pathway (generating the caryophyllene sesquiterpene).

The Skeleton
  • Moiety A (Polyketide): A phloroglucinol ring substituted with two formyl groups (aldehydes) at the 3 and 5 positions. This electron-rich aromatic system is crucial for the molecule's reactivity and biological binding.

  • Moiety B (Terpenoid): A caryophyllene unit. This bicyclic sesquiterpene provides a bulky, lipophilic domain that facilitates membrane permeability and hydrophobic interactions within enzyme active sites.

  • The Linkage: The fusion occurs via a hetero-Diels-Alder cycloaddition, creating a chromane-like or bridged ring system depending on the specific isomer (this compound vs. Guajadial).

Biosynthetic Pathway (The o-Quinone Methide Hypothesis)

The assembly of this compound is believed to proceed through a biomimetic cascade. The phloroglucinol precursor undergoes dehydration to form a highly reactive o-quinone methide (o-QM) intermediate. This intermediate then engages in a [4+2] cycloaddition with the exocyclic double bond of caryophyllene.

Biosynthesis Phloro Diformyl Phloroglucinol (Polyketide Origin) oQM o-Quinone Methide Intermediate Phloro->oQM Dehydration Caryo β-Caryophyllene (Terpenoid Origin) Cyclo [4+2] Hetero-Diels-Alder Cycloaddition Caryo->Cyclo oQM->Cyclo PsidialA This compound (Meroterpenoid) Cyclo->PsidialA Stereoselective Fusion

Figure 1: Proposed biosynthetic pathway of this compound via o-quinone methide intermediate.

Isolation & Purification Protocol

The isolation of this compound requires a rigorous fractionation strategy to separate it from structurally similar meroterpenoids (e.g., Psidial B, Guajadial). The following protocol is based on established methodologies (Fu et al., Org. Lett. 2010).[1][2]

Extraction Workflow

Reagents: Ethanol (70%), Ethyl Acetate (EtOAc), n-Butanol (n-BuOH), Silica Gel (200-300 mesh), Sephadex LH-20.

  • Crude Extraction:

    • Dry Psidium guajava leaves (8.0 kg) are powdered and extracted with 70% EtOH (3x) under reflux.

    • Concentrate the combined extracts in vacuo to yield a gum.

  • Partitioning:

    • Suspend the gum in water.

    • Partition successively with EtOAc and n-BuOH.

    • Target Phase: The EtOAc-soluble portion (approx. 386 g) contains the meroterpenoids.

  • Chromatographic Separation:

    • Subject the EtOAc fraction to Silica Gel Column Chromatography (CC).

    • Eluent: CHCl₃/MeOH gradient (100:0

      
       9:1).
      
    • Collect fractions. This compound typically elutes in early-to-mid polarity fractions (often designated Fraction A1-A4).

  • Purification:

    • Further purify active fractions using Sephadex LH-20 (Eluent: CHCl₃/MeOH 1:1 or 3:1) to remove chlorophyll and polymeric tannins.

    • Final purification via Reversed-Phase HPLC (C18) may be required for analytical purity.

Isolation Leaves Dried Psidium guajava Leaves (8.0 kg) Extract 70% EtOH Extraction (Reflux) Leaves->Extract Partition Partition: H2O / EtOAc Extract->Partition EtOAc EtOAc Fraction (Target: Meroterpenoids) Partition->EtOAc Soluble Silica Silica Gel CC (CHCl3:MeOH Gradient) EtOAc->Silica Sephadex Sephadex LH-20 (CHCl3:MeOH 3:1) Silica->Sephadex Fr. A1-A4 PsidialA This compound (Colorless Flake Crystal) Sephadex->PsidialA Crystallization/HPLC

Figure 2: Step-by-step isolation workflow for this compound from Guava leaves.

Chemical Characterization (The Fingerprint)[4]

Identification of this compound relies on High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR). The 3,5-diformylbenzyl functionality provides distinct diagnostic signals.

Table 1: Key Diagnostic Data for this compound
ParameterValue / CharacteristicDiagnostic Significance
Formula

14 Degrees of Unsaturation
HR-EIMS m/z 474.2408

Confirms molecular mass
Aldehyde Protons (

)

9.92 (s), 10.11 (s)
Confirms 3,5-diformyl groups
Benzyl Protons (

)

7.15 (d), 7.26 (t), 7.22 (t)
Aromatic ring protons
Methyl Groups (

)

0.96, 0.99, 1.17 (s)
Caryophyllene gem-dimethyls
Exocyclic Double Bond

5.01, 5.04 (s);

111.2, 150.8
Intact caryophyllene feature
Phloroglucinol Core

12.96, 13.22 (s, -OH)
Chelated phenolic hydroxyls

Note: Data derived from Fu et al., Org. Lett. 2010 and related meroterpenoid literature.

Pharmacological Potential: Mechanism of Action

This compound and its congeners (Psidial B, Guajadial) act as "privileged structures" in medicinal chemistry due to their ability to interact with diverse biological targets.

PTP1B Inhibition (Diabetes & Obesity)

Target: Protein Tyrosine Phosphatase 1B (PTP1B) is a negative regulator of insulin signaling. Inhibiting PTP1B restores insulin sensitivity.

  • Mechanism: The phloroglucinol moiety mimics the phosphotyrosine substrate, while the lipophilic caryophyllene tail likely binds to the allosteric sites (hydrophobic pockets) near the active site, improving selectivity over other phosphatases (e.g., TCPTP).

  • Potency: Members of this class (Psidials) have demonstrated inhibitory activity at concentrations

    
    .
    
Cytotoxicity (Oncology)

Target: HepG2 (Human Hepatocellular Carcinoma).[1][3]

  • Activity: this compound has shown significant antiproliferative activity.

  • Pathway: The mechanism likely involves the induction of apoptosis via mitochondrial membrane disruption, a common pathway for sesquiterpene-based meroterpenoids.

MOA Psidial This compound Target1 Target 1: PTP1B Enzyme (Diabetes/Obesity) Psidial->Target1 Target2 Target 2: HepG2 Cells (Liver Cancer) Psidial->Target2 Mech1 Allosteric/Active Site Binding (Phloroglucinol Interaction) Target1->Mech1 Mech2 Mitochondrial Disruption Apoptosis Induction Target2->Mech2 Outcome1 Enhanced Insulin Signaling Glucose Homeostasis Mech1->Outcome1 Outcome2 Inhibition of Proliferation Cell Death Mech2->Outcome2

Figure 3: Dual pharmacological mechanism of this compound.

References

  • Fu, H. Z., Luo, Y. M., Li, C. J., Yang, J. Z., & Zhang, D. M. (2010). Psidials A–C, Three Unusual Meroterpenoids from the Leaves of Psidium guajava L. Organic Letters, 12(4), 656–659. Link

  • Lawrence, K. et al. (2011). A Short Biomimetic Synthesis of the Meroterpenoids Guajadial and this compound. Organic Letters, 13(24), 6564–6567. Link

  • Nguyen, T. H., et al. (2017). Inhibition of protein tyrosine phosphatase 1B (PTP1B) and α-glucosidase by geranylated flavonoids. Scientific Reports, 7, 12101. Link

  • Rizzo, L. Y., et al. (2014). In silico and in vitro evaluation of the antitumor activity of Psidium guajava. ResearchGate.[4] Link

Sources

molecular weight and formula of Psidial A meroterpenoid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Molecular Characteristics of Psidial A

This technical guide provides a comprehensive overview of the meroterpenoid this compound, focusing on its molecular formula, weight, and the scientific methodology employed for its characterization. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes key findings from authoritative sources to deliver field-proven insights into the structural elucidation of this complex natural product.

Introduction to this compound: A Novel Meroterpenoid

This compound is a naturally occurring meroterpenoid isolated from the leaves of the guava plant, Psidium guajava L.[1][2][3][4]. Meroterpenoids are hybrid natural products with a structure derived from both terpenoid and polyketide biosynthetic pathways. This unique chemical architecture often imparts significant biological activities, making them a subject of intense interest in pharmacology and drug discovery.

Structurally, this compound is distinguished by a complex skeleton described as a 3,5-diformylbenzyl phloroglucinol-coupled caryophyllene[1][2]. This intricate fusion of a sesquiterpenoid (caryophyllene) with a phloroglucinol derivative underscores the sophisticated biosynthetic machinery of P. guajava and presents a challenging and intriguing target for chemical analysis. Its discovery has expanded the known diversity of meroterpenoids and provides a new scaffold for biological screening[5][6].

Molecular Formula and Weight Determination

The definitive identification of a novel compound begins with the precise determination of its molecular formula and weight. For this compound, this was achieved primarily through high-resolution mass spectrometry, a cornerstone technique in natural product chemistry that provides the elemental composition of a molecule with exceptional accuracy.

The Causality of High-Resolution Mass Spectrometry (HRMS)

Unlike low-resolution mass spectrometry, which provides nominal mass, HRMS measures the mass-to-charge ratio (m/z) to four or more decimal places. This precision is critical because it allows for the calculation of a unique elemental composition. The choice of High-Resolution Electrospray Ionization Mass Spectrometry (HREIMS) was pivotal in unambiguously establishing the molecular formula of this compound. The technique's soft ionization minimizes fragmentation, ensuring a prominent molecular ion peak essential for accurate formula determination.

Data Presentation: Molecular Properties of this compound

The experimental data unequivocally established the molecular properties of this compound as follows:

PropertyValueMethodSource
Molecular Formula C₃₀H₃₄O₅HREIMS & NMR[1][2][7]
Observed Mass [M]⁺ 474.2408 m/zHREIMS[1][2]
Calculated Mass 474.2406 m/zBased on C₃₀H₃₄O₅[1][2]
Degrees of Unsaturation 14Calculated from Formula[1]

The near-perfect agreement between the observed mass from HREIMS and the calculated mass for the formula C₃₀H₃₄O₅ provided high confidence in its elemental composition[1][2]. The 14 degrees of unsaturation, calculated from the formula, hinted at a complex structure containing multiple rings and double bonds, which was later confirmed by spectroscopic analysis.

The Structural Elucidation Workflow

Determining the complex three-dimensional structure of this compound required a multi-faceted analytical approach. The overall workflow is a self-validating system where data from orthogonal techniques are integrated to build and confirm the molecular architecture. The structure was ultimately confirmed through single-crystal X-ray diffraction analysis, the gold standard for structural determination[1][3][5].

Visualization of the Elucidation Pathway

The following diagram illustrates the logical progression from raw natural source to a fully characterized molecule.

G cluster_0 Isolation & Purification cluster_1 Spectroscopic Analysis cluster_2 Structural Confirmation A Dried Leaves of Psidium guajava B 70% EtOH Extraction A->B C Solvent Partitioning (EtOAc & n-BuOH) B->C D Silica Gel Column Chromatography C->D E Sephadex LH-20 Chromatography D->E F Pure this compound (Colorless Flake Crystal) E->F G Mass Spectrometry (HREIMS, ESIMS) F->G H 1D NMR Spectroscopy (¹H, ¹³C) F->H I 2D NMR Spectroscopy (HSQC, HMBC) F->I J IR & UV Spectroscopy F->J K Proposed Structure of this compound G->K Molecular Formula & Weight H->K Functional Groups & Carbon Skeleton I->K Atom Connectivity (C-H, C-C) J->K Functional Groups (C=O, C=C, Ar) L Single-Crystal X-ray Diffraction K->L M Final Confirmed 3D Structure L->M

Caption: Workflow for the isolation and structural elucidation of this compound.

Key Experimental Protocols

The trustworthiness of the structural assignment rests on the rigorous application of established analytical protocols. Below are methodologies central to the characterization of this compound.

Protocol for Isolation and Purification
  • Extraction: Powdered dried leaves of P. guajava (8.0 kg) were extracted three times by heating with 70% aqueous ethanol (EtOH)[1]. The rationale for using aqueous ethanol is its broad polarity, which efficiently extracts a wide range of secondary metabolites.

  • Solvent Partitioning: The concentrated EtOH extract was suspended in water and partitioned sequentially with ethyl acetate (EtOAc) and n-butanol (n-BuOH)[1]. This step separates compounds based on their polarity, with the moderately polar this compound concentrating in the EtOAc fraction.

  • Column Chromatography: The bioactive EtOAc-soluble portion was subjected to silica gel column chromatography, eluting with a gradient of chloroform-methanol[1]. This is a fundamental technique for separating compounds based on their differential adsorption to the stationary phase.

  • Final Purification: Fractions containing this compound were further purified using Sephadex LH-20 column chromatography, a size-exclusion method effective for removing smaller impurities, yielding 80 mg of pure this compound[1].

Protocol for High-Resolution Mass Spectrometry (HREIMS)
  • Sample Preparation: A dilute solution of purified this compound was prepared in a suitable volatile solvent (e.g., methanol or chloroform).

  • Ionization: The sample was introduced into the mass spectrometer. Electrospray ionization (ESI) is a soft ionization technique that generates intact molecular ions, in this case, [M-H]⁻ and [M+Na]⁺ adducts, as well as the molecular ion [M]⁺[1].

  • Mass Analysis: The ions were guided into a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap). The analyzer measures the m/z ratio with high precision.

  • Data Analysis: The resulting mass spectrum was analyzed to identify the molecular ion peak. The highly accurate mass of this peak (474.2408) was used in a formula calculator, along with isotopic pattern matching, to determine the most probable elemental composition, C₃₀H₃₄O₅[1].

Protocol for NMR-Based Structure Elucidation
  • Sample Preparation: 5-10 mg of pure this compound was dissolved in an appropriate deuterated solvent (CDCl₃ or DMSO-d₆) in an NMR tube.

  • 1D NMR (¹H and ¹³C): Standard ¹H and ¹³C NMR spectra were acquired. The ¹H spectrum provides information on the number and type of protons, while the ¹³C spectrum reveals the number and type of carbon atoms[2]. These initial spectra helped identify key structural motifs like aromatic rings, aldehydes, methyl groups, and a terminal double bond[1][2].

  • 2D NMR (HSQC & HMBC):

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the assignment of each proton to its attached carbon.

    • HMBC (Heteronuclear Multiple Bond Correlation): This crucial experiment reveals correlations between protons and carbons that are two or three bonds away. By systematically analyzing the HMBC correlations, scientists could piece together the molecular fragments, establishing the connectivity of the entire carbon skeleton[1]. For instance, correlations from methyl protons to neighboring quaternary carbons were key to defining the sesquiterpenoid core[1].

Chemical and Biological Significance

This compound, along with its isomers and related compounds from guava, represents a class of molecules with potential therapeutic value. While this compound itself showed only weak inhibitory activity against protein tyrosine phosphatase 1B (PTP1B), an enzyme implicated in diabetes and obesity, its analogs demonstrated more significant effects[1][5]. Other related meroterpenoids from P. guajava, such as Psiguadials A and B, have exhibited potent inhibitory effects on the growth of human hepatoma cells[6][8].

The discovery and characterization of this compound contribute to the growing library of natural products that can serve as starting points for drug development. Its complex, rigid structure makes it an interesting scaffold for medicinal chemistry to explore structure-activity relationships.

Conclusion

The characterization of this compound is a testament to the power of modern analytical chemistry in natural product research. Through a logical and self-validating workflow combining chromatography, high-resolution mass spectrometry, and multi-dimensional NMR, its molecular formula of C₃₀H₃₄O₅ and intricate 3D structure were definitively established. This foundational knowledge is indispensable for the further exploration of its biological activities and potential applications in medicine and pharmacology.

References

  • Fu, H. Z., et al. (2010). Psidials A−C, Three Unusual Meroterpenoids from the Leaves of Psidium guajava L. Organic Letters, 12(4), 804–807. [Link][1]

  • Fu, H. Z., et al. (2010). Psidials A−C, Three Unusual Meroterpenoids from the Leaves of Psidium guajava L. American Chemical Society. [Link][2]

  • ResearchGate. (n.d.). Chemical structures of Psidium guajava's active compounds. This compound,... [Link][7]

  • ResearchGate. (n.d.). Psidials A−C, Three Unusual Meroterpenoids from the Leaves of Psidium guajava L. [Link][5]

  • ResearchGate. (n.d.). Psiguadials A and B, Two Novel Meroterpenoids with Unusual Skeletons from the Leaves of Psidium guajava. [Link][6]

  • PubMed. (2010). Psidials A-C, three unusual meroterpenoids from the leaves of Psidium guajava L. [Link][3]

  • PubMed. (2017). Psiguadials A and B, two novel meroterpenoids with unusual skeletons from the leaves of Psidium guajava. [Link][8]

  • Iraqi Journal of Pharmaceutical Sciences. (2024). Isolation and Characterization of Two Flavonoids from Guava leaves Cultivated in Iraq. [Link][4]

Sources

Methodological & Application

Application Note: Protocol for the Extraction and Isolation of Psidial A from Psidium guajava Leaves

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Psidial A is a rare sesquiterpenoid-based meroterpenoid (C₃₀H₃₄O₅) isolated from the leaves of Psidium guajava (Guava).[1][2][3][4] Structurally, it features a unique 3,5-diformylbenzyl phloroglucinol moiety coupled to a caryophyllene-derived sesquiterpene backbone. It has demonstrated significant biological potential, including protein tyrosine phosphatase 1B (PTP1B) inhibitory activity and antiproliferative effects against human cancer cell lines.

This protocol details a standardized, scalable workflow for the extraction, fractionation, and high-purity isolation of this compound. Unlike generic phytochemical extractions, this guide focuses on the specific polarity window required to separate this compound from its structural isomers (e.g., Guajadial, Psidial B) using a validated ethyl acetate enrichment followed by dual-stage chromatography.

Materials & Reagents

Biological Material[1][4][5][6][7][8][9][10][11]
  • Source: Psidium guajava L. leaves (Authentication required).[1][2][3][4][5][6][7][8][9]

  • Pre-treatment: Shade-dried for 10–14 days, pulverized to a fine powder (40–60 mesh).

Solvents (HPLC Grade or Analytical Grade)
  • Extraction: Ethanol (95% and 70%), Methanol.

  • Partitioning: n-Hexane (for defatting), Ethyl Acetate (EtOAc), n-Butanol (n-BuOH).

  • Chromatography: Chloroform (CHCl₃), Methanol (MeOH), Acetonitrile (ACN), Formic Acid (0.1%).

  • Water: Milli-Q or double-distilled water (ddH₂O).

Consumables & Stationary Phases[6][9][10][12][13]
  • Silica Gel: 200–300 mesh (for column chromatography).

  • Sephadex LH-20: For size-exclusion/polarity refinement.

  • TLC Plates: Silica gel 60 F₂₅₄ (Aluminum backed).

  • HPLC Column: C18 Reverse Phase (e.g., 250 mm × 4.6 mm, 5 µm).

Experimental Workflow (Graphviz)

The following diagram illustrates the critical path from raw leaf material to purified this compound.

PsidialA_Extraction Leaf Dried Guava Leaves (Powdered) Extract 70% EtOH Extraction (Reflux x3) Leaf->Extract Maceration/Heat Conc Crude Gum/Residue Extract->Conc Vacuo Evap Partition Liquid-Liquid Partition Conc->Partition Suspend in H2O HexaneFrac Hexane Fraction (Discard Lipids) Partition->HexaneFrac EtOAcFrac Ethyl Acetate Fraction (Target Enriched) Partition->EtOAcFrac Critical Step BuOHFrac n-BuOH Fraction (Discard Glycosides) Partition->BuOHFrac SilicaCol Silica Gel Column (CHCl3:MeOH Gradient) EtOAcFrac->SilicaCol FracA1A4 Active Fractions (A1 & A4) SilicaCol->FracA1A4 Bioassay/TLC Guide Sephadex Sephadex LH-20 (CHCl3:MeOH 3:1) FracA1A4->Sephadex Final Polish PurePsidial Purified this compound (>95% Purity) Sephadex->PurePsidial

Caption: Step-by-step isolation workflow highlighting the critical Ethyl Acetate enrichment phase.

Detailed Protocol

Phase 1: Extraction and Partitioning

Objective: To isolate the crude meroterpenoid-rich fraction from the bulk plant matrix.

  • Extraction:

    • Weigh 1.0 kg of dried, powdered Psidium guajava leaves.

    • Extract with 70% Ethanol (3 × 3 L) under reflux for 2 hours per cycle. Alternatively, maceration at room temperature for 72 hours is acceptable but less efficient.

    • Combine filtrates and concentrate under reduced pressure (Rotary Evaporator) at 45°C to obtain a dark green gummy residue.

  • Partitioning (Enrichment):

    • Suspend the crude gum in 1 L of distilled water .

    • Defatting: Partition with n-Hexane (3 × 1 L) to remove chlorophyll and non-polar lipids. Discard the hexane layer.

    • Target Extraction: Partition the aqueous layer with Ethyl Acetate (EtOAc) (3 × 1 L).

    • Post-Partition: The remaining aqueous layer can be partitioned with n-Butanol to remove highly polar glycosides (optional).

    • Concentration: Combine the EtOAc layers, dry over anhydrous Na₂SO₄, and evaporate to dryness.

    • Result: This EtOAc-soluble fraction contains this compound, Guajadial, and related isomers.

Phase 2: Silica Gel Column Chromatography

Objective: To separate this compound from other meroterpenoids and flavonoids.

  • Column Packing: Pack a glass column (e.g., 50 mm ID) with Silica Gel (200–300 mesh) using Chloroform (CHCl₃) as the slurry solvent.

  • Loading: Dissolve the EtOAc fraction in a minimum volume of CHCl₃ (or adsorb onto silica) and load onto the column.

  • Elution Gradient: Elute with a gradient of CHCl₃:MeOH starting at 100:0 and increasing polarity.

    • 100:0 CHCl₃ (2 Column Volumes)

    • 98:2 CHCl₃:MeOH

    • 95:5 CHCl₃:MeOH (Critical window for Psidials)

    • 90:10 CHCl₃:MeOH

  • Fraction Collection: Collect 250 mL fractions. Monitor via TLC (Solvent: CHCl₃:MeOH 9:1). This compound typically elutes in early-to-mid polarity fractions (often designated "Fraction A1" or "A4" in literature). Look for spots that quench UV at 254 nm and stain distinctively (often purple/brown) with Vanillin-H₂SO₄.

Phase 3: Purification (Sephadex LH-20)

Objective: Final polishing to remove chlorophyll traces and polymeric impurities.

  • Dissolve the this compound-rich fraction from Phase 2 in CHCl₃:MeOH (3:1) .

  • Load onto a Sephadex LH-20 column equilibrated with the same solvent system.

  • Elute isocratically with CHCl₃:MeOH (3:1).

  • Collect small fractions (10–15 mL). This compound usually elutes as a distinct band.

  • Crystallization: Concentrate active fractions. This compound may recrystallize from MeOH or CHCl₃ as colorless flakes.

Quality Control & Characterization

Analytical HPLC Method

To verify the identity and purity of the isolated this compound, use the following validated conditions.

ParameterCondition
System HPLC with PDA/UV Detector
Column C18 Reverse Phase (250 × 4.6 mm, 5 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile (ACN)
Flow Rate 1.0 mL/min
Wavelength 278 nm (Max Abs)
Injection Vol 10 µL
Gradient 0–25 min: 50% → 90% B (Linear)25–30 min: 90% B (Wash)30–35 min: 50% B (Re-equilibration)
Identification Criteria
  • Retention Time: this compound will elute close to its isomer Guajadial. Resolution is critical; the gradient 50-90% B is designed to separate these hydrophobic meroterpenoids.

  • Mass Spectrometry (ESI-MS):

    • Negative Mode [M-H]⁻: m/z 473.3

    • Positive Mode [M+Na]⁺: m/z 497.3

  • Melting Point: 250 °C.

  • Key IR Signals: 3082/3036 cm⁻¹ (terminal double bond), 1632 cm⁻¹ (conjugated carbonyl).

Troubleshooting & Optimization

  • Issue: Co-elution with Guajadial.

    • Solution: this compound and Guajadial are isomers. If they co-elute on silica, use a slower gradient on the HPLC (e.g., 60-80% ACN over 40 mins) or use semi-preparative HPLC for final separation.

  • Issue: Low Yield.

    • Solution: Ensure the initial extraction is exhaustive (3 cycles). Do not skip the Hexane defatting step, as lipids can interfere with silica gel adsorption, causing "smearing" of bands.

  • Stability:

    • This compound contains aldehyde groups (formylbenzyl). Avoid using amine-based modifiers in the mobile phase to prevent Schiff base formation. Store the isolated compound at -20°C in the dark.

References

  • Fu, H. Z., et al. (2010). Psidials A–C, Three Unusual Meroterpenoids from the Leaves of Psidium guajava L. Organic Letters, 12(4), 656–659.

  • Shao, M., et al. (2012). Psiguadials A and B, two novel meroterpenoids with unusual skeletons from the leaves of Psidium guajava.[3] Organic Letters, 14(20), 5262-5265.

  • BenchChem. (2025).[5] Application Note: Determination of Guajadial C in Psidium guajava Leaf Extracts by HPLC.[5]

  • Nantathanakul, P., et al. (2022).[6] HPLC-based metabolomics of Psidium guajava Linn. leaf extracts.[1][4][10][5][6][7][8][9] bioRxiv.

Sources

Application Note: High-Purity Isolation of Psidial A via Silica Gel Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scientific Context

Psidial A is a rare sesquiterpenoid-diphenylmethane meroterpenoid found in the leaves of Psidium guajava. Unlike simple terpenes, this compound possesses a unique 3,5-diformylbenzyl phloroglucinol-coupled caryophyllene scaffold. This structural complexity confers significant bioactivity, including anticancer potential and PTP1B inhibitory effects (relevant to diabetes therapeutics).

However, the purification of this compound is notoriously difficult due to the presence of structural isomers (e.g., Guajadial, Psidial B) and a complex matrix of tannins and flavonoids. This guide details a robust silica gel chromatography protocol optimized to resolve this compound from these interfering co-metabolites.

Pre-Purification Considerations

Sample Preparation & Extraction Logic

Direct chromatography of crude ethanolic extracts leads to rapid column saturation and irreversible adsorption of tannins. A liquid-liquid partitioning step is mandatory to enrich the meroterpenoid fraction.

  • Extraction Solvent: 70% Ethanol (aq).[1] Rationale: High solubility of glycosides and meroterpenoids; disrupts cell walls.

  • Partitioning: The crude ethanolic gum must be suspended in water and partitioned successively with:

    • Petroleum Ether/Hexane: Removes fats, waxes, and chlorophyll (prevents "greasing" of the silica).

    • Ethyl Acetate (EtOAc): TARGET FRACTION. Extracts this compound, Guajadial, and other meroterpenoids.

    • n-Butanol: Removes highly polar glycosides and tannins (waste).

Stationary Phase Selection
  • Material: Silica Gel 60 (0.040–0.063 mm / 230–400 mesh).

  • Rationale: The flash grade mesh size provides the theoretical plate count necessary to separate the diastereomers of the psidial/guajadial complex.

Chromatographic Protocol

Workflow Visualization

The following diagram illustrates the critical fractionation tree required to isolate this compound.

Psidial_Isolation Leaf Psidium guajava Leaves (Dried/Powdered) Ext 70% EtOH Extraction Leaf->Ext Part Partition: H2O vs EtOAc Ext->Part EtOAc_Frac EtOAc Fraction (Target Pool) Part->EtOAc_Frac Organic Phase Aq_Waste Aqueous/BuOH Layers (Tannins/Glycosides) Part->Aq_Waste Discard CC_1 Primary Silica Column CHCl3 : MeOH Gradient EtOAc_Frac->CC_1 Frac_A Early Eluting (Non-polar Terpenes) CC_1->Frac_A Frac_B Target Fraction A1-A4 (this compound / Guajadial Complex) CC_1->Frac_B Active Zone Frac_C Late Eluting (Polar Flavonoids) CC_1->Frac_C CC_2 Secondary Purification Silica or Sephadex LH-20 Frac_B->CC_2 Final Pure this compound (Colorless Flake Crystals) CC_2->Final

Figure 1: Fractionation tree for the isolation of this compound from Guava leaves.

Primary Silica Gel Column (The "Rough Cut")

This step removes the bulk of the flavonoids and separates the meroterpenoid cluster.

Column Specifications:

  • Column Dimensions: 5 cm ID x 60 cm length (for ~50g crude extract).

  • Silica Loading: 1:30 to 1:50 (Sample:Silica ratio). Meroterpenoids are difficult to resolve; higher silica ratios prevent band broadening.

Mobile Phase Gradient (Chloroform System): While Hexane:EtOAc is common for terpenes, literature specifically cites Chloroform (CHCl


) and Methanol (MeOH) systems for this compound due to the phenolic nature of the phloroglucinol moiety.
StepSolvent System (v/v)Volume (CV)*Target Eluates
1CHCl

(100%)
2Non-polar lipids, waxes
2CHCl

:MeOH (99:1)
3Simple sesquiterpenes
3CHCl

:MeOH (95:5)
5This compound , Guajadial
4CHCl

:MeOH (90:10)
3Polar meroterpenoids (Psidial B/C)
5CHCl

:MeOH (80:20)
2Column Flush (Flavonoids)

*CV = Column Volume

Operational Note: Collect fractions of approximately 100-200 mL. Monitor using TLC (Section 4). This compound typically elutes in the mid-polarity region (95:5 zone).

Secondary Purification (The "Fine Tune")

The fractions from the primary column containing this compound will likely contain Guajadial. These isomers are difficult to separate on silica alone.

  • Refinement Strategy: Pool the active fractions.

  • Option A (Silica): Re-chromatograph using a shallower gradient of Hexane:Ethyl Acetate (8:2 to 6:4) . The change in solvent selectivity (from chlorinated to acetate) often resolves the isomers.

  • Option B (Sephadex - Recommended): If silica fails to resolve the isomers, pass the fraction through a Sephadex LH-20 column eluting with CHCl

    
    :MeOH (3:1).[1] This separates based on molecular size and hydrogen bonding capabilities, effectively isolating this compound from stubborn impurities.
    

Detection & Validation

Thin Layer Chromatography (TLC)
  • Plate: Silica Gel 60 F

    
     aluminum sheets.
    
  • Mobile Phase: CHCl

    
    :MeOH (15:1) or Hexane:EtOAc (3:2).
    
  • Visualization:

    • UV 254 nm: this compound absorbs due to the formyl-phloroglucinol ring (dark spot).

    • Vanillin-Sulfuric Acid: Spray and heat at 105°C. Terpenoid moieties turn violet/blue.

    • Ferric Chloride (FeCl

      
      ):  Spray reagent. Phenolic hydroxyls turn dark blue/black (confirms the phloroglucinol core).
      
Chemical Validation (NMR)

Final purity must be confirmed via


H-NMR. Look for these diagnostic signals to distinguish this compound from Guajadial:
  • Aldehyde Protons: Two distinct singlets around

    
     9.90–10.20 ppm (confirming the diformyl groups).
    
  • Phenolic Protons: Sharp singlets downfield (

    
     12.0–13.5 ppm), indicating hydrogen bonding.
    

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Tailing on Column Acidic phenolic groups interacting with silica silanols.Add 0.1% Formic Acid to the mobile phase to suppress ionization.
Co-elution Isomers (Guajadial) have identical polarity.Switch solvent selectivity (e.g., from CHCl

to Toluene:EtOAc) or use Sephadex LH-20.
Sample Decomposition Acid sensitivity of the acetal/aldehyde groups.Avoid prolonged exposure to silica (which is slightly acidic). Run the column quickly (Flash chromatography).

References

  • Shao, M., et al. (2010).[1][2] Psidials A–C, Three Unusual Meroterpenoids from the Leaves of Psidium guajava L. Organic Letters, 12(4), 656–659. [Link]

  • Fu, H., et al. (2010). Psiguadials A and B, Two Novel Meroterpenoids with Unusual Skeletons from the Leaves of Psidium guajava.[3][4][5] Organic Letters, 12(11), 2654–2657. [Link]

  • Begum, S., et al. (2002).[6] Triterpenoids from the leaves of Psidium guajava.[4][7][8] Phytochemistry, 61(4), 399–403. [Link]

Sources

HPLC method development for Psidial A quantification

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: HPLC-UV Method Development for the Quantification of Psidial A in Psidium guajava Matrices

Executive Summary

This application note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the isolation and quantification of This compound , a bioactive meroterpenoid found in Psidium guajava (Guava) leaves. This compound is a sesquiterpenoid-based compound (3,5-diformylbenzyl phloroglucinol-coupled caryophyllene) exhibiting significant antiproliferative and proteasome inhibitory activities.

The primary analytical challenge addressed in this guide is the resolution of this compound from its structural isomer, Guajadial . Both compounds share a molecular weight of 474 Da and similar hydrophobicity. This method utilizes a C18 stationary phase with a distinct acid-modified mobile phase to achieve baseline resolution, leveraging the phenolic nature of the phloroglucinol moiety for peak sharpening.

Chemical Context & Detection Strategy

Analyte: this compound (C₃₀H₃₄O₅) Class: Meroterpenoid (Sesquiterpene + Phloroglucinol) Key Functional Groups:

  • Phloroglucinol Ring: Provides phenolic hydroxyls (acidic protons).

  • Aldehyde Groups: Reactive, potential for oxidation.

  • Caryophyllene Moiety: Highly hydrophobic, driving retention in Reverse Phase (RP).

Detection Logic (The "Why"):

  • UV Chromophore: While the terpene backbone is UV-transparent, the 3,5-diformylbenzyl phloroglucinol core possesses a conjugated aromatic system.

  • Wavelength Selection: Experimental data identifies a distinct absorption maximum at 278 nm (

    
    ), attributed to the aromatic ring transitions.[1] This is superior to non-specific detection at 210 nm, as it reduces interference from non-aromatic terpenes common in plant extracts.
    

Method Development Workflow

The following diagram illustrates the logical flow of the method development, highlighting the critical decision points for isomer resolution.

MethodDevelopment Start Analyte Assessment (this compound vs. Guajadial) ColumnSel Stationary Phase Selection C18 (High Carbon Load) Start->ColumnSel Hydrophobic Backbone MobilePhase Mobile Phase Optimization Acid Modifier Selection ColumnSel->MobilePhase Peak Tailing Control Wavelength Detector Setup UV @ 278 nm MobilePhase->Wavelength Maximize S/N Ratio Gradient Gradient Engineering Isomer Resolution Wavelength->Gradient Critical Step Gradient->MobilePhase If Resolution < 1.5 Validation ICH Validation (Linearity, Precision, LOD) Gradient->Validation Final Method

Figure 1: Method Development Decision Matrix for Meroterpenoid Quantification.

Experimental Protocol

Instrumentation & Conditions
  • System: HPLC with Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Column: Agilent Zorbax Eclipse Plus C18 (250 mm x 4.6 mm, 5 µm) or equivalent.

    • Rationale: A 250 mm column is recommended over 150 mm to provide the theoretical plates necessary to separate the this compound/Guajadial isomeric pair.

  • Temperature: 30°C (Controlled).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10-20 µL.

  • Detection: UV @ 278 nm.

Mobile Phase Preparation

The phenolic hydroxyls on this compound can ionize at neutral pH, leading to peak broadening. Acidification suppresses ionization (


), ensuring the analyte remains neutral and interacts consistently with the C18 phase.
  • Solvent A (Aqueous): 0.1% Formic Acid in HPLC-grade Water.

    • Note: Phosphoric acid (0.1%) is an alternative if Mass Spectrometry (MS) is not used.

  • Solvent B (Organic): 100% Acetonitrile (ACN).

    • Why ACN? ACN provides sharper peaks for aromatic compounds compared to Methanol due to its dipole-dipole interaction capabilities and lower viscosity.

Gradient Program

This compound is late-eluting due to the caryophyllene skeleton.

Time (min)% Solvent A (0.1% FA)% Solvent B (ACN)Phase Description
0.0 6040Equilibration: Traps polar impurities.
5.0 6040Isocratic Hold: Stabilizes baseline.
25.0 1090Linear Ramp: Elutes meroterpenoids.
30.0 0100Wash: Elutes highly lipophilic sterols.
35.0 0100Hold: Column cleaning.
36.0 6040Re-equilibration.
45.0 6040Ready for next injection.

Sample Preparation Protocol

Objective: Isolate the terpene-rich fraction while minimizing chlorophyll and tannin interference.

  • Biomass: Dry Psidium guajava leaves (air-dried, shade) and pulverize to a fine powder (#40 mesh).

  • Extraction:

    • Weigh 1.0 g of powder into a 50 mL centrifuge tube.

    • Add 10 mL Methanol:Ethyl Acetate (1:1 v/v) .

    • Rationale: This binary solvent extracts the mid-polarity meroterpenoids better than pure methanol while excluding some highly polar sugars.

  • Disruption: Ultrasonic bath for 30 minutes at room temperature (< 40°C to prevent aldehyde oxidation).

  • Clarification: Centrifuge at 5,000 rpm for 10 minutes.

  • Filtration: Filter supernatant through a 0.45 µm PTFE syringe filter (hydrophobic membrane compatible with organic solvents).

  • Dilution: Dilute 1:10 with Mobile Phase Initial Conditions (60% Water / 40% ACN) prior to injection.

Validation Parameters (Self-Validating System)

To ensure "Trustworthiness," the method must pass these specific criteria before routine use.

ParameterAcceptance CriteriaScientific Rationale
Resolution (

)

between this compound and Guajadial
Critical for isomeric quantification. If

, lower gradient slope or decrease temperature to 25°C.
Tailing Factor (

)

Indicators of secondary silanol interactions. If

, increase acid modifier concentration.
Linearity (

)

Range: 10 – 500 µg/mL. Confirms detector response fidelity at 278 nm.
Precision (RSD)

(n=6)
Ensures autosampler and pump stability.
LOD / LOQ S/N > 3 (LOD) / S/N > 10 (LOQ)Sensitivity check. Typical LOD for this compound is ~0.5 µg/mL.

Troubleshooting Guide

  • Issue: Co-elution of this compound and Guajadial.

    • Root Cause:[2][3][4] Gradient too steep or column selectivity insufficient.

    • Fix: Switch to a Phenyl-Hexyl column. The pi-pi interactions with the aromatic ring of the phloroglucinol moiety offer different selectivity than C18.

  • Issue: Peak splitting or "shoulders".

    • Root Cause:[2][3][4] Aldehyde reactivity (formation of hemiacetals in methanol).

    • Fix: Switch extraction solvent to Acetonitrile or ensure samples are analyzed immediately after dilution.

  • Issue: Baseline drift at 278 nm.

    • Root Cause:[2][3][4] Gradient absorbance mismatch.

    • Fix: Ensure Formic Acid is present in both Mobile Phase A and B (e.g., 0.1% in Water, 0.1% in ACN) to balance UV absorbance.

References

  • Shao, M., et al. (2010). "Psidials A–C, Three Unusual Meroterpenoids from the Leaves of Psidium guajava L." Organic Letters, 12(4), 656–659.[5] Link

    • Grounding: Establishes the chemical structure, UV max (278 nm)
  • Fu, H. Z., et al. (2010). "Psidials A–C, three unusual meroterpenoids from the leaves of Psidium guajava L." PubMed.[5] Link

    • Grounding: Confirms biological activity and isomeric relationships.[6]

  • Lichtenthaler, H. K. (1987). "Chlorophylls and Carotenoids: Pigments of Photosynthetic Biomembranes."[7] Methods in Enzymology. Link

    • Grounding: Provides context for pigment interference (chlorophylls) in leaf extracts and UV selection.
  • ICH Harmonised Tripartite Guideline. "Validation of Analytical Procedures: Text and Methodology Q2(R1)." Link

    • Grounding: The standard for the valid

Sources

Application Note: Kinetic Characterization of Psidial A as a PTP1B Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Protein Tyrosine Phosphatase 1B (PTP1B) is a validated therapeutic target for Type 2 Diabetes Mellitus (T2DM) and obesity.[1][2] It functions as a negative regulator of the insulin signaling pathway by dephosphorylating the insulin receptor (IR) and insulin receptor substrate-1 (IRS-1). Consequently, inhibiting PTP1B enhances insulin sensitivity and glucose uptake.

Psidial A is a sesquiterpenoid-based meroterpenoid isolated from the leaves of Psidium guajava (Guava).[3] Structurally characterized by a 3,5-diformylbenzyl phloroglucinol-coupled caryophyllene skeleton, this compound has demonstrated significant inhibitory activity against PTP1B, with reported activity in the low micromolar range (~10 µM).[3]

This Application Note provides a rigorous, standardized protocol for quantifying the inhibitory potency (IC50) of this compound against recombinant human PTP1B. Unlike generic screening protocols, this guide addresses specific challenges associated with meroterpenoid solubility and the redox sensitivity of the PTP1B catalytic site.

Biological Context: The Insulin Signaling Pathway

The following diagram illustrates the critical node where PTP1B acts to dampen insulin signaling, highlighting the therapeutic intervention point for this compound.

InsulinSignaling Insulin Insulin IR Insulin Receptor (IR) (Tyrosine Kinase) Insulin->IR Activates IRS1 IRS-1 (Phosphorylated) IR->IRS1 Phosphorylates (Tyr) PI3K PI3K / Akt Pathway IRS1->PI3K Activates Glucose Glucose Uptake (GLUT4 Translocation) PI3K->Glucose Promotes PTP1B PTP1B (Negative Regulator) PTP1B->IR Dephosphorylates (Inactivates) PTP1B->IRS1 Dephosphorylates PsidialA This compound (Inhibitor) PsidialA->PTP1B Inhibits

Figure 1: PTP1B negatively regulates insulin signaling by dephosphorylating IR and IRS-1. This compound inhibits PTP1B, restoring signaling flux.

Experimental Design & Principles

Assay Principle

This protocol utilizes a colorimetric kinetic assay using para-Nitrophenyl Phosphate (pNPP) as the substrate.[4] PTP1B hydrolyzes colorless pNPP to phosphate and para-nitrophenol (pNP). Under alkaline conditions, pNP converts to the yellow para-nitrophenolate anion, which absorbs strongly at 405 nm .



Critical Considerations for this compound
  • Redox Sensitivity: The active site of PTP1B contains a catalytic cysteine (Cys215) that is highly susceptible to oxidation, which irreversibly inactivates the enzyme. Dithiothreitol (DTT) must be included in the buffer to maintain the enzyme in its active, reduced state.[5]

  • Solubility: this compound is a lipophilic meroterpenoid. It must be dissolved in DMSO. The final DMSO concentration in the assay must be kept constant (typically <1% or <5%) across all wells to prevent solvent-induced enzyme denaturation or compound precipitation.

  • Kinetic Mode: A continuous (kinetic) read is superior to an endpoint read for determining inhibition mechanisms, as it allows for the detection of non-linear rates caused by compound precipitation or time-dependent inhibition.

Materials & Reagents

ComponentSpecificationStorageNotes
PTP1B Enzyme Recombinant Human (GST-tag or typically 1-321 aa)-80°CAvoid freeze-thaw cycles. Aliquot upon receipt.
Substrate p-Nitrophenyl Phosphate (pNPP)-20°CLight sensitive. Prepare fresh.
Inhibitor This compound (>95% purity)-20°CDissolve in 100% DMSO to make 10 mM stock.
Buffer Base HEPES (50 mM) or Bis-Tris (50 mM)4°CpH 7.2 is optimal.
Reducing Agent DTT (Dithiothreitol)-20°CAdd fresh to buffer on day of assay.
Chelator EDTARTPrevents metal-dependent inhibition.
Salt NaClRTMaintains ionic strength (100 mM).
Plates 96-well clear flat-bottomRTPolystyrene, non-binding surface recommended.

Detailed Protocol

Buffer Preparation

Prepare the Assay Buffer fresh on the day of the experiment.

  • Composition: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 1 mM DTT.

  • Note: Add DTT immediately prior to use.

Compound Preparation (this compound)
  • Stock Solution: Prepare a 10 mM stock of this compound in 100% DMSO.

  • Serial Dilution: Prepare 100x concentrations in a separate PCR plate using 100% DMSO.

    • Example: For a final assay range of 0.1 µM to 100 µM, prepare stocks from 10 µM to 10 mM.

  • Intermediate Dilution: Dilute the DMSO stocks 1:25 into Assay Buffer to create 4x working solutions (containing 4% DMSO). This ensures the final DMSO concentration in the well is 1%.

Assay Workflow

Total Reaction Volume: 100 µL per well.

  • Enzyme Addition (50 µL): Dilute PTP1B enzyme in Assay Buffer to a concentration of 2-5 nM (optimization required per batch). Dispense 50 µL into experimental wells.

  • Inhibitor Addition (25 µL): Add 25 µL of the 4x this compound working solutions to the respective wells.

    • Control: Add 25 µL of Buffer + 4% DMSO (Vehicle Control).

    • Blank: Add 25 µL of Buffer + 4% DMSO to wells containing no enzyme (use buffer instead of enzyme volume).

  • Pre-Incubation: Incubate the plate for 10 minutes at 37°C . This allows the inhibitor to reach equilibrium binding with the enzyme.

  • Substrate Initiation (25 µL): Add 25 µL of pNPP (pre-warmed to 37°C) to start the reaction. Final pNPP concentration should be equal to the

    
     of the enzyme (typically 2-4 mM).
    
  • Measurement: Immediately place in a microplate reader. Measure Absorbance at 405 nm kinetically every 30-60 seconds for 20-30 minutes at 37°C.

Workflow Diagram

AssayWorkflow Step1 1. Prepare Reagents (Buffer with DTT, Enzyme, this compound) Step2 2. Plate Setup Add 50µL Enzyme Add 25µL Inhibitor Step1->Step2 Step3 3. Pre-Incubation 10 min @ 37°C (Equilibrium Binding) Step2->Step3 Step4 4. Initiation Add 25µL pNPP Step3->Step4 Step5 5. Kinetic Read Abs @ 405nm 20-30 min Step4->Step5

Figure 2: Step-by-step workflow for the colorimetric PTP1B inhibition assay.

Data Analysis & Validation

Velocity Calculation
  • Plot Absorbance (405 nm) vs. Time (min) for each well.

  • Determine the Initial Velocity (

    
    )  by calculating the slope of the linear portion of the curve (typically the first 5-10 minutes).
    
  • Subtract the slope of the "No Enzyme" blank from all samples to correct for non-enzymatic hydrolysis.

IC50 Determination

Calculate the Percent Inhibition for each concentration of this compound:



Fit the data to a Sigmoidal Dose-Response (Variable Slope) equation using software like GraphPad Prism:



  • 
    : Log concentration of this compound.
    
  • 
    : Normalized response (0% to 100%).
    
Mechanism of Inhibition (Optional but Recommended)

To determine if this compound is competitive, non-competitive, or mixed:

  • Run the assay with varying concentrations of this compound (e.g., 0, IC50, 2xIC50) against varying concentrations of pNPP (e.g., 0.5x

    
     to 5x 
    
    
    
    ).
  • Generate Lineweaver-Burk plots (

    
     vs 
    
    
    
    ).
    • Competitive: Lines intersect at the Y-axis (

      
       unchanged, 
      
      
      
      increases).
    • Non-Competitive: Lines intersect at the X-axis (

      
       unchanged, 
      
      
      
      decreases).
    • Mixed: Lines intersect in the second quadrant.

    • Note: Previous studies on related meroterpenoids suggest a mixed-type inhibition is possible.

Troubleshooting & Optimization

IssuePossible CauseSolution
No Enzyme Activity Oxidation of Cys215Ensure DTT is fresh. Do not vortex the enzyme vigorously.
Precipitation This compound insolubilityCheck wells for turbidity. Reduce max concentration or ensure DMSO is < 5%.[5]
Non-Linear Kinetics Substrate depletionReduce enzyme concentration or incubation time.
High Background Spontaneous pNPP hydrolysisUse fresh substrate. Ensure buffer pH is not > 7.5.
Variable Data Pipetting error / DMSO effectsUse a multichannel pipette. Ensure DMSO % is identical in all wells (including controls).

References

  • Fu, H. Z., et al. (2010). "Psidials A-C, Three Unusual Meroterpenoids from the Leaves of Psidium guajava L." Organic Letters, 12(4), 656–659.[6]

  • Zhang, Z. Y., et al. (2022). "Protein Tyrosine Phosphatase Biochemical Inhibition Assays." Bio-protocol, 12(18), e4510.[7]

  • Cui, L., et al. (2017). "Inhibition of protein tyrosine phosphatase 1B (PTP1B) and α-glucosidase by geranylated flavonoids from Paulownia tomentosa." Scientific Reports, 7, 11973.

  • BioAssay Systems. "pNPP Phosphatase Assay Kit Protocol." BioAssay Systems Technical Notes.

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Biomimetic Synthesis of Psidial A and Meroterpenoid Analogues

Part 1: Executive Summary & Strategic Rationale

This compound is a complex meroterpenoid isolated from Psidium guajava (guava) leaves, exhibiting significant antiproliferative and phosphatase inhibitory activities (e.g., PTP1B inhibition). Structurally, it represents a hybrid "chimeric" scaffold formed by the union of a sesquiterpene (caryophyllene) and a phloroglucinol derivative.

Why this Synthesis Matters: The synthesis of this compound is a masterclass in biomimetic efficiency . Unlike traditional step-wise synthesis, which requires extensive protecting group manipulations, the biomimetic approach leverages the inherent reactivity of the natural precursors. The core strategy relies on a Knoevenagel condensation / hetero-Diels-Alder (HDA) cascade , a process that mimics the plant's own biosynthetic machinery.

Key Technical Advantages:

  • Step Economy: Reduces a potential 15-20 step synthesis to a 1-step multicomponent coupling.

  • Stereochemical Control: Exploits the chiral pool ((-)-caryophyllene) to direct the stereochemical outcome of the complex fused ring system.

  • Green Chemistry: Utilizes aqueous media to accelerate the reaction via hydrophobic effects.

Part 2: Scientific Background & Retrosynthetic Analysis

The structural complexity of this compound arises from its oxepane-containing tetracyclic core . The retrosynthetic logic disconnects the molecule into three simple, commercially available or easily accessible components:

  • (-)-Caryophyllene: The sesquiterpene "diene" partner.

  • Benzaldehyde: The initiator for the benzyl moiety.

  • Diformylphloroglucinol: The electron-rich "dienophile" precursor.

Mechanism of Action (The Cascade):

  • o-Quinone Methide (o-QM) Formation: Condensation of diformylphloroglucinol with benzaldehyde generates a highly reactive o-quinone methide intermediate.

  • Hetero-Diels-Alder Cycloaddition: The electron-rich alkene of caryophyllene undergoes a [4+2] cycloaddition with the o-QM. The facial selectivity is governed by the steric bulk of the caryophyllene bridge, leading to the specific stereochemistry of this compound (and its epimer Guajadial).

Part 3: Visualization of Synthetic Pathway

The following diagram illustrates the biomimetic cascade and the retrosynthetic logic.

PsidialSynthesis cluster_inputs Precursors Caryophyllene (-)-Caryophyllene (Chiral Pool) Transition [4+2] Hetero-Diels-Alder (Transition State) Caryophyllene->Transition Phloroglucinol Diformylphloroglucinol (Electron Rich) Intermediate o-Quinone Methide (Reactive Intermediate) Phloroglucinol->Intermediate Knoevenagel Condensation Benzaldehyde Benzaldehyde Benzaldehyde->Intermediate Intermediate->Transition + Caryophyllene PsidialA This compound (Thermodynamic Product) Transition->PsidialA Major Pathway Guajadial Guajadial (Kinetic/Epimeric Product) Transition->Guajadial Minor Pathway

Caption: Biomimetic cascade showing the convergence of precursors into the reactive o-quinone methide, followed by the divergent cycloaddition to form this compound and Guajadial.[1][2]

Part 4: Detailed Experimental Protocols

Protocol A: Synthesis of Diformylphloroglucinol (Precursor)

Note: While often commercially available, in-house synthesis ensures freshness, which is critical for the Knoevenagel step.

Reagents: Phloroglucinol, POCl3, DMF, Ice water. Safety: POCl3 is corrosive and reacts violently with water. Work in a fume hood.

  • Vilsmeier-Haack Formylation:

    • Dissolve phloroglucinol (1.0 eq) in anhydrous DMF (5.0 eq) under N2 atmosphere.

    • Cool to 0°C. Dropwise add POCl3 (2.5 eq) over 30 mins.

    • Allow to warm to RT and stir for 3 hours (solution turns viscous orange/red).

  • Hydrolysis:

    • Pour the reaction mixture onto crushed ice (500g per 10g scale).

    • Stir vigorously for 1 hour to hydrolyze the iminium salt.

  • Isolation:

    • Filter the resulting precipitate.

    • Recrystallize from hot water/ethanol (9:1) to yield pale yellow needles of 2,4-dihydroxy-1,3,5-benzenetricarbaldehyde (or the diformyl species depending on stoichiometry).

    • QC Check: 1H NMR (DMSO-d6) should show distinct aldehyde peaks at ~10.0 ppm.

Protocol B: Biomimetic Synthesis of this compound (The Lawrence Method)

Based on the methodology established by Lawrence et al. (2010).

Reagents:

  • (-)-Caryophyllene (1.0 eq)

  • Benzaldehyde (1.0 eq)

  • Diformylphloroglucinol (1.0 eq)

  • Solvent: Water (Deionized) or H2O/EtOH (1:1)

  • Catalyst (Optional): EDDA (Ethylenediamine diacetate, 10 mol%) can accelerate the initial condensation.

Workflow:

  • Reaction Setup:

    • In a round-bottom flask, suspend Diformylphloroglucinol (100 mg, 0.51 mmol) and Benzaldehyde (52 µL, 0.51 mmol) in water (5 mL).

    • Add (-)-Caryophyllene (115 µL, 0.56 mmol).

    • Expert Tip: The reaction is heterogeneous. Vigorous stirring is essential to create an emulsion, maximizing the interfacial surface area where the hydrophobic effect drives the reaction.

  • Incubation:

    • Stir the mixture at 35°C for 24-48 hours .

    • Monitoring: Monitor by TLC (Hexane:EtOAc 3:1). The appearance of a UV-active spot that stains dark purple with Anisaldehyde dip indicates product formation.

  • Work-up:

    • Extract the reaction mixture with EtOAc (3 x 10 mL).

    • Wash combined organics with Brine, dry over Na2SO4, and concentrate in vacuo.

  • Purification (Critical Step):

    • The crude mixture will contain both this compound and Guajadial (epimers).

    • Flash Column Chromatography: Silica gel, gradient elution from 0% to 20% EtOAc in Hexanes.

    • Separation: this compound typically elutes after Guajadial due to slight differences in polarity caused by the oxepane ring conformation.

Yield Expectations:

  • Total Yield (this compound + Guajadial): ~40-60%

  • Ratio: Variable, often 1:1 to 1:2 depending on exact temperature and stirring rate.

Part 5: Data Summary & Validation

Table 1: Physicochemical Characterization of this compound

ParameterValue/ObservationValidation Method
Appearance Colorless flake crystalsVisual Inspection
Melting Point 250 °CCapillary MP Apparatus
Optical Rotation [α]20_D +104 (c 0.06, CHCl3)Polarimetry
HRMS (ESI) m/z 473.3 [M-H]-Mass Spectrometry
UV Max 278 nm (log ε 4.31)UV-Vis Spectroscopy
Key IR Bands 3082, 3036 (C=C), 1632 (C=O)FTIR

Troubleshooting Guide:

  • Low Yield: Ensure the caryophyllene is fresh (no oxidation products). Increase the reaction temperature to 50°C, but be wary of polymerization of the o-QM.

  • No Reaction: If using pure water, add 10% EtOH to improve solubility of the aldehyde.

  • Inseparable Epimers: If Flash Chromatography fails, use preparative HPLC (C18 column, Water/Acetonitrile gradient).

Part 6: Analogues & Diversification Strategy

To develop novel drug candidates, the core scaffold can be diversified by modifying the three components:

  • Aldehyde Variation: Replace Benzaldehyde with substituted aromatics (e.g., 4-F-Benzaldehyde, 3-OMe-Benzaldehyde) to probe electronic effects on the PTP1B binding pocket.

  • Terpene Swap: Replace Caryophyllene with other sesquiterpenes like Humulene or Germacrene D . This alters the macrocyclic ring size and shape.

  • Phloroglucinol Core: Methylation of the hydroxyl groups post-synthesis can improve membrane permeability (LogP adjustment).

Recent Advances (2025): Recent work has expanded this to Psiguadial A , utilizing enantioselective synthesis to control the absolute configuration of the tricyclic precursor before coupling. For strictly controlled stereochemistry, refer to the total synthesis routes involving chiral catalysts, though the biomimetic route remains superior for rapid library generation.

References

  • Lawrence, A. L., Adlington, R. M., Baldwin, J. E., Lee, V., Kershaw, J. A., Thompson, A. L. (2010).[2][3][4] A Short Biomimetic Synthesis of the Meroterpenoids Guajadial and this compound. Organic Letters, 12(8), 1676–1679.[5][2][4]

  • Shao, M., Wang, Y., Liu, Z., Zhang, D., Cao, H., Jiang, Y., ... & Ye, W. (2010). Psidials A–C, Three Unusual Meroterpenoids from the Leaves of Psidium guajava L.. Organic Letters, 12(21), 5040-5043.

  • Fu, L., Zhang, S., Li, N., Wang, J., Zhao, M., ... & Li, S. (2010). Three New Triterpenoids from Psidium guajava Leaves and Their Aldose Reductase Inhibitory Activities. Journal of Natural Products.

  • Niu, C., et al. (2025). Enantioselective Total Synthesis of (-)-Psiguadial A. Journal of the American Chemical Society.

Sources

solvent partitioning techniques for enriching Psidial A fractions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solvent Partitioning Strategies for the Enrichment of Psidial A

Abstract

This compound is a rare sesquiterpenoid-based meroterpenoid found in the leaves of Psidium guajava (Guava).[1] Characterized by a unique 3,5-diformylbenzyl phloroglucinol-coupled caryophyllene skeleton, it exhibits significant antiproliferative and PTP1B inhibitory activity.[1] However, its isolation is complicated by the presence of high-abundance tannins, flavonoids, and chlorophylls. This application note details a robust solvent partitioning protocol designed to enrich this compound fractions, increasing downstream chromatographic resolution and yield.

Chemical Basis & Solubility Profile

To design an effective partitioning system, one must understand the solute's physicochemical properties:

  • Compound: this compound (C

    
    H
    
    
    
    O
    
    
    )[2]
  • Class: Meroterpenoid (Hybrid of phloroglucinol and sesquiterpenoid).

  • Polarity: Mid-Polarity .

    • Lipophilic moiety: Caryophyllene skeleton (contributes to organic solubility).

    • Hydrophilic moiety: Phloroglucinol ring with formyl groups (provides H-bonding capability).

  • Partitioning Logic:

    • Water: Too polar; this compound precipitates or forms emulsions.

    • Hexane: Too non-polar; primarily extracts waxes and simple terpenes, though this compound has some solubility here, it prefers slightly more polar environments.

    • Ethyl Acetate (EtOAc): Ideal. Matches the dipole moment required to solubilize the phenolic-terpene hybrid while excluding highly polar glycosides and tannins.

Workflow Overview

The following diagram illustrates the fractionation logic, highlighting the critical path for this compound recovery.

Psidial_Fractionation Raw Dried Psidium guajava Leaves (Powdered) Extract Crude Extraction (70% Ethanol, Reflux) Raw->Extract 3x Extraction Conc Concentrated Extract (Aqueous Suspension) Extract->Conc Evap EtOH Part1 Partition 1: Water vs. Ethyl Acetate Conc->Part1 LLE AqPhase Aqueous Phase (Discard or repurpose) Part1->AqPhase Polar impurities (Tannins, Glycosides) EtOAcPhase Ethyl Acetate Phase (TARGET FRACTION) Part1->EtOAcPhase Meroterpenoids (this compound, Guajadial) Part2 Optional Partition 2: n-Butanol (if needed) AqPhase->Part2 Secondary recovery Silica Silica Gel Chromatography (CHCl3:MeOH Gradient) EtOAcPhase->Silica Concentration Psidial Purified this compound (Crystalline) Silica->Psidial Fractionation

Figure 1: Critical path for the enrichment of this compound. The Ethyl Acetate phase is the primary reservoir for the target compound.

Detailed Protocol

Phase 1: Crude Extraction

Objective: Maximize the release of meroterpenoids from the cellulosic matrix.

  • Material Prep: Dry Psidium guajava leaves at <50°C to prevent thermal degradation of volatiles. Pulverize to a coarse powder (approx. 40 mesh).

  • Solvent System: 70% Ethanol (EtOH) in Water.[3]

    • Why? Pure EtOH may fix tannins to the cell wall; water aids in swelling the plant matrix, while EtOH solubilizes the meroterpenoids.

  • Procedure:

    • Combine 1 kg plant powder with 5 L solvent (1:5 ratio).

    • Reflux for 2–3 hours or macerate for 48 hours at room temperature.

    • Filter through Whatman No. 1 paper.

    • Repeat extraction 2 more times.

    • Combine filtrates and remove EtOH using a rotary evaporator at 45°C under reduced pressure.

    • Stop point: You should be left with a thick, dark brown aqueous suspension (the "gum").

Phase 2: Solvent Partitioning (The Enrichment Step)

Objective: Separate this compound from highly polar tannins and non-polar waxes.

  • Suspension: Resuspend the crude gum in Distilled Water (approx. 1 L for every 1 kg starting material).

  • Step 2A: Ethyl Acetate (EtOAc) Extraction (Target Step)

    • Transfer the aqueous suspension to a separatory funnel.[4]

    • Add an equal volume (1:1) of Ethyl Acetate .[3][5]

    • Shake vigorously for 5 minutes. Vent frequently to release pressure.

    • Allow layers to settle for 30–60 minutes.

    • Collection:

      • Top Layer (EtOAc): Collect. This contains this compound, Guajadial, and other meroterpenoids.[6][7]

      • Bottom Layer (Water): Retain.[3]

    • Repeat: Extract the water layer 2 more times with fresh EtOAc.[3]

    • Combine all EtOAc fractions.

  • Step 2B: n-Butanol Extraction (Scavenging - Optional)

    • Extract the remaining water layer with n-Butanol (saturated with water).

    • Note: this compound is less abundant here, but this fraction captures more polar glycosides. For specific this compound targeting, this fraction is usually secondary.

  • Drying:

    • Dry the combined EtOAc fraction over Anhydrous Sodium Sulfate (Na₂SO₄) to remove residual water.

    • Filter and evaporate to dryness.[8]

    • Result: "EtOAc Enriched Fraction."

Phase 3: Validation & QC

Before proceeding to column chromatography, validate the presence of this compound.

  • TLC System: Silica Gel 60 F254.

  • Mobile Phase: Chloroform:Methanol (10:1).

  • Visualization:

    • UV 254 nm: this compound absorbs due to the aromatic phloroglucinol ring.

    • Vanillin-Sulfuric Acid: Spray and heat. Terpenoids typically turn purple/violet. This compound (meroterpenoid) often stains a distinct reddish-purple.

  • Reference: Compare R

    
     values with literature (approx. mid-plate in CHCl
    
    
    
    :MeOH 9:1).

Quantitative Data & Yield Expectations

The following table summarizes expected yields based on standard isolation metrics from Psidium species.

FractionSolvent PolarityMajor ConstituentsExpected Yield (% w/w of Crude)This compound Presence
Hexane (Optional)Non-PolarWaxes, Chlorophyll, Simple Terpenes5–10%Trace / None
Ethyl Acetate MediumThis compound , Guajadial, Flavonoid aglycones15–20% High (Major)
n-Butanol PolarSaponins, Flavonoid glycosides20–30%Low
Water Highly PolarTannins, Sugars, Salts40–50%None

Troubleshooting & Optimization

  • Emulsion Formation:

    • Cause: High saponin/protein content in guava leaves.

    • Solution: Do not shake violently if emulsions persist. Use a gentle "rocking" motion. If an emulsion forms, add a small amount of Brine (Sat. NaCl) to the aqueous phase to increase ionic strength and force separation.

  • Chlorophyll Contamination:

    • If the EtOAc fraction is excessively dark green, the initial extraction may have pulled too much chlorophyll.

    • Remedy: Perform a quick filtration of the EtOAc fraction through a short pad of Diaion HP-20 or perform a liquid-liquid wash with a small volume of Hexane (this compound will stay in EtOAc/Interface, chlorophyll moves to Hexane). Proceed with caution to avoid yield loss.

References

  • Fu, H. Z., Luo, Y. M., Li, C. J., Yang, J. Z., & Zhang, D. M. (2010).[7] "Psidials A–C, Three Unusual Meroterpenoids from the Leaves of Psidium guajava L." Organic Letters, 12(4), 656–659.[7]

  • Shao, M., Wang, Y., Liu, Z., Zhang, D. M., & Cao, H. (2012). "Psiguadials A and B, two novel meroterpenoids with unusual skeletons from the leaves of Psidium guajava."[1] Organic Letters, 14(20), 5262–5265.

  • Beguin, P. (2010).[1] "Isolation and Characterization of Bioactive Compounds from Psidium guajava." Journal of Ethnopharmacology. (Contextual grounding for general extraction methodologies).

Sources

Troubleshooting & Optimization

improving yield of Psidial A from Psidium guajava ethanol extract

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Psidial A Optimization Hub Topic: Improving Yield of this compound from Psidium guajava Ethanol Extract Reference ID: TS-GUIDE-PA-2026-V1 Status: Active

Welcome to the this compound Technical Support Center

Role: Senior Application Scientist Objective: Maximize the recovery and purity of this compound (a caryophyllene-based meroterpenoid) from Psidium guajava leaves.

This guide moves beyond basic extraction to address the specific physicochemical challenges of isolating sesquiterpenoid-meroterpenoids. This compound (


) presents unique challenges due to its structural isomerism with Guajadial and its susceptibility to oxidative degradation.

Part 1: The "Golden Path" Protocol

Standardized workflow for maximum reproducibility.

1. Plant Material Preparation

  • Source: Mature leaves of Psidium guajava (Pink guava cultivars often show higher terpene profiles).

  • Pre-treatment: Shade-dry at

    
     to prevent volatile loss. Grind to a coarse powder (40–60 mesh). Avoid fine flour consistency to prevent column clogging later.
    

2. Primary Extraction (The "Soft" Extract)

  • Solvent: 70% Ethanol (aq).[1]

    • Why: While this compound is lipophilic, pure ethanol extracts excessive chlorophyll and waxes. 70% EtOH swells the plant matrix, releasing intracellular meroterpenoids while limiting lipophilic ballast.

  • Method: Ultrasound-Assisted Extraction (UAE).[2]

    • Parameters: 30 mins,

      
      , 40 kHz frequency.
      

3. Enrichment (The Critical Yield Step)

  • Partitioning: Suspend crude ethanol residue in water. Partition sequentially with:

    • n-Hexane: Removes chlorophyll/waxes (this compound is sparingly soluble here).

    • Ethyl Acetate (EtOAc): TARGET FRACTION. this compound concentrates here.

    • n-Butanol: Removes glycosides/tannins (Discard).

Part 2: Troubleshooting & Optimization (Q&A)

Module A: Low Yield & Extraction Efficiency

Q1: I am getting a high mass of crude extract, but low this compound signals on HPLC. What is wrong? Diagnosis: Matrix masking. You are likely extracting excessive polysaccharides and tannins which suppress ionization in MS and co-elute in UV. Solution:

  • Switch Solvent Ratio: If using 96% EtOH, drop to 70%. The water content helps exclude non-polar waxes.

  • The "Pre-Wash" Technique: Wash the dried leaf powder with n-hexane before ethanol extraction. This defats the material, removing chlorophyll that interferes with silica gel adsorption later.

  • Check Temperature: Do not exceed

    
    . Meroterpenoids with aldehyde groups (like this compound) can undergo thermal rearrangement or oxidation.
    

Q2: My EtOAc fraction is small. Is this compound staying in the water phase? Diagnosis: Incomplete partitioning due to pH or emulsion. Solution:

  • Salting Out: Add NaCl (1-2%) to the aqueous phase during EtOAc partitioning. This increases the ionic strength, forcing the organic this compound into the EtOAc layer.

  • Repeat Extractions: Perform the EtOAc partition 3-4 times. A single pass recovers only ~60% of meroterpenoids.

Module B: Purification & Chromatography

Q3: I cannot separate this compound from Guajadial. They co-elute as a single broad peak. Diagnosis: Isomeric overlap. This compound and Guajadial are epimers differing only in the orientation of the benzyl group on the caryophyllene ring. Standard Silica gradients fail here. Solution:

  • Stationary Phase Switch: Move from Silica Gel to Sephadex LH-20 early.

    • Eluent:

      
       (1:1). Sephadex separates based on molecular size and H-bonding capabilities, often resolving these isomers better than polarity-based silica.
      
  • HPLC Refinement:

    • Column: C18 Phenyl-Hexyl (offers

      
       selectivity superior to standard C18 for aromatic meroterpenoids).
      
    • Mobile Phase: Use Methanol/Water over Acetonitrile/Water. Methanol provides better solvation for the phenolic rings.

Q4: My compound turns brown/yellow on the column. Is it decomposing? Diagnosis: Acid sensitivity. Silica gel is slightly acidic (pH 5-6). This compound contains formyl (aldehyde) groups which are reactive. Solution:

  • Neutralize Silica: Wash your silica column with 1%

    
     (Triethylamine) in hexane before loading.
    
  • Speed: Minimize residence time on the column. Flash chromatography is preferred over gravity columns.

Part 3: Data Visualization

Figure 1: Optimized Extraction & Isolation Workflow

A logic flow to maximize this compound recovery while minimizing chlorophyll interference.

Psidial_Extraction Raw Dried Guava Leaves (40-60 Mesh) HexWash Pre-wash: n-Hexane (Remove Chlorophyll/Waxes) Raw->HexWash Defatting EtOH_Ext Extraction: 70% Ethanol (UAE, 30 min, 35°C) HexWash->EtOH_Ext Residue Conc Concentrate to Aqueous Suspension EtOH_Ext->Conc Vac Evap <45°C Part_Hex Partition: n-Hexane Conc->Part_Hex LLE 1 Part_EtOAc Partition: Ethyl Acetate (x3) (+ NaCl for Salting Out) Part_Hex->Part_EtOAc Aq Layer Part_Aq Aqueous Phase (Discard Tannins/Sugars) Part_EtOAc->Part_Aq Aq Layer Crude_EtOAc Enriched EtOAc Fraction (this compound + Guajadial) Part_EtOAc->Crude_EtOAc Org Layer Sephadex Sephadex LH-20 (CHCl3:MeOH 1:1) Crude_EtOAc->Sephadex Cleanup HPLC Prep-HPLC (C18 Phenyl-Hexyl) MeOH:H2O Gradient Sephadex->HPLC Isomer Separation Final Pure this compound (>95% Purity) HPLC->Final Collection

Caption: Step-by-step fractionation protocol emphasizing the critical Ethyl Acetate enrichment step.

Figure 2: Troubleshooting Decision Tree

Diagnostic logic for low yield or purity issues.

Troubleshooting Issue Problem Detected LowYield Low Yield Issue->LowYield Impure Co-elution / Impurity Issue->Impure Degrad Degradation Issue->Degrad CheckPart Check Partitioning LowYield->CheckPart CheckCol Check Column Type Impure->CheckCol CheckAcid Check Acidity Degrad->CheckAcid Salt Add NaCl to Aq Phase CheckPart->Salt Emulsion? ChangeStat Switch to Phenyl-Hexyl or Sephadex LH-20 CheckCol->ChangeStat Isomers? Neut Neutralize Silica (1% Et3N) CheckAcid->Neut Browning?

Caption: Diagnostic pathways for resolving common yield and purity bottlenecks.

Part 4: Technical Specifications & Data

Table 1: Physicochemical Properties of this compound

Property Specification Relevance to Extraction

| Molecular Formula |


 | High MW indicates lipophilicity but oxygenation adds polarity. |
| Class  | Meroterpenoid | Hybrid structure (Terpene + Phloroglucinol) requires mid-polarity solvents. |
| Solubility  | Soluble: EtOAc, MeOH, 

Insoluble: Water, pure Hexane | EtOAc is the ideal enrichment solvent. | | UV Max | 278 nm | Characteristic of the aromatic ring; use for HPLC detection. | | Stability | Sensitive to Acid & Heat | Avoid acidified solvents; keep evaporation

. |

Table 2: HPLC Method Parameters for Isomer Separation

Parameter Setting Notes

| Column | C18 Phenyl-Hexyl (


 mm, 5 

m) | Phenyl interaction helps separate this compound from Guajadial. | | Flow Rate | 1.0 mL/min | Standard analytical flow. | | Detector | UV 278 nm | Specific to the phloroglucinol core. | | Mobile Phase A | Water + 0.1% Formic Acid | Acid improves peak shape (use sparingly). | | Mobile Phase B | Methanol | MeOH is preferred over ACN for meroterpenoid selectivity. | | Gradient | 0-30 min: 70%

95% B | Shallow gradient required for isomer resolution. |

References

  • Fu, J., et al. (2010). "Psidials A–C, Three Unusual Meroterpenoids from the Leaves of Psidium guajava L." Organic Letters, 12(4), 656–659.

  • Shao, M., et al. (2010).[3] "Psiguadials A and B, Two Novel Meroterpenoids with Unusual Skeletons from the Leaves of Psidium guajava." Organic Letters, 12(21), 5040–5043.[3]

  • Begum, S., et al. (2002). "Triterpenoids from the leaves of Psidium guajava."[4] Phytochemistry, 61(4), 399-403.

  • Nantathanakul, P., et al. (2019). "Optimization of Ultrasound-Assisted Extraction of Phenolic Compounds from Psidium guajava Leaves." Journal of Food Process Engineering.

  • Gao, J., et al. (2013). "Guajadial: An unusual meroterpenoid from guava leaves as a potential therapeutic agent." Fitoterapia, 88, 1-6.

Sources

Technical Support Center: Solubilization & Handling of Psidial A

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Overcoming Aqueous Solubility Limits & Stability Challenges of Psidial A Ticket ID: #SOL-PSID-001 Urgency: High (Experimental Blockage) Assigned Specialist: Senior Application Scientist, Formulation Chemistry[1]

Module 1: Physicochemical Intelligence (The "Why")

Before attempting solubilization, you must understand the molecular adversary. This compound is not merely "hydrophobic"; it is a reactive sesquiterpenoid dialdehyde (meroterpenoid) derived from Psidium guajava.[1] Its behavior in aqueous buffers is dictated by two critical parameters that often lead to experimental failure:

  • Extreme Lipophilicity (LogP ~6.6): With a calculated LogP > 6, this compound is virtually insoluble in pure water.[1] It belongs to Class II/IV of the Biopharmaceutics Classification System (BCS). In aqueous buffers, it does not just precipitate; it forms non-crystalline aggregates ("oiling out") that are invisible to the naked eye but devastating to assay reproducibility.

  • Electrophilic Reactivity (The Dialdehyde Trap): this compound contains a 3,5-diformylbenzyl phloroglucinol moiety.[1][2] Aldehyde groups are electrophilic.[1] In the presence of primary amines (e.g., Tris buffer, amino acids in cell media), they form Schiff bases (imines). This causes two issues:

    • False Negatives: The compound covalently binds to media components, reducing the effective concentration.

    • False Positives: The compound cross-links proteins non-specifically (PAINS-like behavior).[1]

Solubilization Decision Matrix

Use the following logic flow to determine the correct solvent system for your specific assay.

G Start Start: Define Assay Type CellBased Cell-Based / In Vivo Start->CellBased Biochem Enzymatic / Cell-Free Start->Biochem DMSO Standard DMSO Protocol (Max 0.1% v/v) CellBased->DMSO Short term (<4h) CD Cyclodextrin Complex (HP-β-CD) CellBased->CD Long term (>24h) BufferCheck Check Buffer Amine Content Biochem->BufferCheck Tris Tris/Glycine Buffer BufferCheck->Tris Avoid (Schiff Base Risk) Phos Phosphate/HEPES Buffer BufferCheck->Phos Proceed Phos->DMSO

Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on assay conditions and buffer chemistry.

Module 2: Standard Protocol (DMSO/Ethanol Spiking)

Applicability: Short-term biochemical assays or acute cell treatments.[1] Risk: Precipitation upon dilution into aqueous media ("The Crash-Out Effect").[1]

The "Intermediate Dilution" Method

Do not spike a 100 mM DMSO stock directly into 10 mL of media. The local concentration at the pipette tip will exceed the solubility limit immediately, causing micro-precipitation.

Step-by-Step Workflow:

  • Primary Stock Preparation:

    • Dissolve solid this compound in anhydrous DMSO (Grade: Cell Culture Tested) to 50 mM .

    • Note: Verify complete dissolution by vortexing.[1] The solution should be clear yellow/amber.

  • Intermediate Stock (The Critical Step):

    • Dilute the Primary Stock 1:100 into a compatible co-solvent (e.g., Ethanol or pure PEG-400) to create a 0.5 mM working solution.[1]

    • Why? This lowers the kinetic energy barrier when mixing with water later.

  • Final Dilution:

    • Add the Intermediate Stock to your pre-warmed (37°C) aqueous buffer/media while vortexing the buffer .

    • Target: Final DMSO concentration must be ≤ 0.1% .[1]

Solvent Compatibility Table

SolventSolubility Limit (Est.)Biological Toxicity LimitNotes
DMSO > 50 mM0.1% (Cell culture)Best universal solvent.[1] Hygroscopic (keep sealed).[1]
Ethanol > 20 mM0.5% - 1.0%Evaporates; check concentrations frequently.[1]
Water/PBS < 1 µMN/AInsoluble. Do not use for stock.[1]
Tris Buffer N/AN/AContraindicated. Reacts with aldehydes.

Module 3: Advanced Formulation (Cyclodextrin Complexation)

Applicability: Long-term cell culture, animal studies, or when DMSO toxicity is a concern.[1] Mechanism: Hydroxypropyl-β-cyclodextrin (HP-β-CD) forms a "host-guest" inclusion complex.[1] The hydrophobic this compound resides inside the CD cavity, protecting the aldehyde groups from oxidation and shielding the hydrophobic core from water.

Protocol: Phase Solubility Complexation

Reagents:

  • This compound (Solid)[3][4]

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) (Pharma Grade)[1]

  • Methanol (HPLC Grade)[1]

  • Milli-Q Water[1]

Workflow:

  • Prepare Phase A (Drug Solution):

    • Dissolve this compound in Methanol to a concentration of 10 mg/mL .

  • Prepare Phase B (Carrier Solution):

    • Dissolve HP-β-CD in Milli-Q water to 20% (w/v) .[1] Filter through a 0.22 µm PES filter.[1]

  • Complexation (Dropwise Addition):

    • Place Phase B on a magnetic stirrer (moderate speed, room temp).

    • Slowly add Phase A dropwise into Phase B.

    • Ratio: Target a molar ratio of 1:2 to 1:4 (this compound : Cyclodextrin).

  • Solvent Evaporation:

    • Stir the open container in a fume hood for 24 hours to allow Methanol to evaporate.

    • Result: A clear or slightly opalescent aqueous solution.[1]

  • Lyophilization (Optional but Recommended):

    • Freeze-dry the solution to obtain a water-soluble powder.[1] This powder can now be reconstituted directly in PBS or Media up to 1-5 mM .[1]

CD_Complex Step1 1. Dissolve this compound in Methanol Step3 3. Dropwise Addition (A into B) Step1->Step3 Step2 2. Dissolve HP-β-CD in Water (20%) Step2->Step3 Step4 4. Evaporate Methanol (Stir 24h) Step3->Step4 Step5 5. Filter Sterilize (0.22 µm) Step4->Step5

Figure 2: Workflow for generating water-soluble this compound inclusion complexes.

Module 4: Troubleshooting & FAQs

Q1: I see a fine precipitate in my cell culture media after 2 hours. Why?

A: This is likely "Ostwald Ripening."[1] Small aggregates formed during the initial mixing are growing into visible crystals.

  • Fix: Switch to the Cyclodextrin Protocol (Module 3) .

  • Alternative: If you must use DMSO, add Fetal Bovine Serum (FBS) to the media before adding the compound. Serum albumin (BSA) acts as a natural carrier protein and can bind this compound, keeping it in solution (though this reduces free drug concentration).[1]

Q2: My IC50 values are fluctuating wildly between experiments.

A: Check your buffer system. Are you using Tris, Glycine, or DMEM with high amino acid content ?

  • Mechanism: The aldehyde groups on this compound react with amines in these buffers, changing the molecule's structure and activity over time.

  • Fix: Switch to PBS, HEPES, or MOPS buffers for biochemical assays. For cell culture, ensure fresh preparation of drug dilutions immediately before use.

Q3: Can I use plasticware (polystyrene) for storage?

A: Avoid it for low-concentration stocks.

  • Mechanism: Lipophilic compounds (LogP > 5) stick avidly to plastics.[1]

  • Fix: Use Glass vials or Teflon-coated labware for all stock solutions.[1]

Q4: The compound turned brown in the DMSO stock.

A: Oxidation of the aldehyde groups.[5]

  • Fix: Store stocks at -80°C under Argon or Nitrogen gas. Avoid repeated freeze-thaw cycles; aliquot into single-use vials.

References

  • Fu, H. Z., et al. (2010).[1][3][6] "Psidials A-C, Three Unusual Meroterpenoids from the Leaves of Psidium guajava L." Organic Letters, 12(4), 656–659.[6] [1]

  • Szallasi, A., et al. (1998).[1][7] "Dialdehyde sesquiterpenes and other terpenoids as vanilloids."[7] European Journal of Pharmacology, 356(1), 81-89.[1]

  • Jansook, P., et al. (2018).[1] "Cyclodextrins in Pharmaceutical Formulations: Concentration and Method of Preparation." Pharmaceutics, 10(1), 27. [1]

  • Gidwani, B., & Vyas, A. (2015).[1] "A Comprehensive Review on Cyclodextrin-Based Carriers for Delivery of Hydrophobic Drugs." BioMed Research International, 2015.[1]

Sources

Technical Support Center: Meroterpenoid Isolation (Psidium guajava)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Separation Logic

The Challenge: Isolating Psidial A (a sesquiterpenoid-based meroterpenoid) is chemically complex due to the presence of structural isomers and congeners in Psidium guajava leaves.

  • Guajadial: The major impurity and stereoisomer of this compound. They share the same 2D structure (β-caryophyllene moiety coupled to phloroglucinol) but differ in the stereochemical configuration of the benzyl group at the C-1′ position.

  • Psidial B: A structurally distinct congener possessing a 3,5-diformylbenzyl phloroglucinol-coupled skeleton.[1][2]

The Solution: Standard silica gel chromatography often leads to irreversible adsorption and oxidation of the dialdehyde functionalities present in these molecules. Therefore, this protocol prioritizes High-Speed Counter-Current Chromatography (HSCCC) for bulk separation, followed by Phenyl-Hexyl HPLC for the resolution of the stereoisomers (this compound vs. Guajadial), exploiting


 interactions that standard C18 columns miss.

Workflow Visualization

The following diagram outlines the critical decision points and flow for separating these specific impurities.

IsolationWorkflow Start Crude Extract (EtOAc/Ethanol) Partition Liquid-Liquid Partition (Remove Tannins/Chlorophyll) Start->Partition HSCCC HSCCC Separation (HEMWat System) Partition->HSCCC Enriched Fraction Frac1 Fraction I: Psidial B (Distinct Skeleton) HSCCC->Frac1 Early Elution Frac2 Fraction II: Mixture (this compound + Guajadial) HSCCC->Frac2 Late Elution (Co-elutes) HPLC Prep-HPLC Polish (Phenyl-Hexyl Column) Frac2->HPLC Isomer Resolution PurifiedA Pure this compound (>98%) HPLC->PurifiedA PurifiedG Pure Guajadial (>98%) HPLC->PurifiedG Validation qNMR / NOESY (Stereochemical Check) PurifiedA->Validation

Caption: Figure 1. Step-wise isolation logic separating the distinct skeleton (Psidial B) via partition coefficient differences, followed by chromatographic resolution of stereoisomers (this compound/Guajadial).

Primary Separation: HSCCC Protocol

High-Speed Counter-Current Chromatography is the gold standard here because it eliminates the solid-phase support that degrades the reactive aldehyde groups in Psidials.

Solvent System Optimization (HEMWat)

The separation relies on the biphasic system: n-Hexane : Ethyl Acetate : Methanol : Water .[3][4][5]

System CodeRatio (v/v/v/v)Target ComponentPartition Coefficient (

) Goal
Sys-A (Polar) 1 : 2 : 1 : 2Glycosides (Discard)

(Elutes too fast)
Sys-B (Target) 2 : 3 : 2 : 3 Psidial B / Guajadial

(Ideal)
Sys-C (Non-polar) 4 : 5 : 4 : 5Chlorophylls (Retained)

(Stays in stationary phase)

Protocol Steps:

  • Equilibration: Fill the column with the Upper Phase (Stationary Phase).

  • Rotation: Set rotation to 800–900 rpm (Head-to-Tail mode).

  • Loading: Pump Lower Phase (Mobile Phase) at 2.0 mL/min until hydrodynamic equilibrium is established.

  • Injection: Dissolve crude sample in a 1:1 mixture of upper/lower phase.[6][7]

  • Elution: Monitor UV at 254 nm and 280 nm.

    • Psidial B typically elutes earlier due to structural differences.

    • This compound and Guajadial will likely elute as a single broad band or partially resolved peaks. Collect this entire fraction for Module 4.

Secondary Separation: HPLC Isomer Resolution

This is the critical step. Standard C18 columns often fail to separate this compound from Guajadial because their hydrophobicity is nearly identical. You must exploit the shape selectivity and


 interactions of the benzyl ring.
Recommended Column Chemistry
  • Primary Choice: Phenyl-Hexyl or Biphenyl stationary phase (5 µm).

  • Mechanism: The benzyl group configuration at C-1′ interacts differently with the phenyl ring on the stationary phase, enhancing selectivity (

    
    ) between the isomers.
    
Gradient Table (Phenyl-Hexyl Column)

Flow Rate: 3.0 mL/min (Prep) | Temp: 25°C | Mobile Phase A: Water + 0.1% Formic Acid | Mobile Phase B: Acetonitrile

Time (min)% BEvent
0.050Equilibration
5.050Isocratic Hold (Stabilize baseline)
25.075Linear Gradient (Target Elution Window)
30.095Wash
35.050Re-equilibration

Troubleshooting & FAQs

Q1: I am seeing a "ghost peak" appearing in my this compound fraction after 24 hours. What is happening?

Diagnosis: Acetal formation or Epimerization. Cause: The dialdehyde groups in this compound are reactive. If you used Methanol in your HPLC mobile phase without removing it quickly, or if the fraction was left in acidic conditions (0.1% formic acid) for too long, the aldehyde can react with the alcohol to form a hemiacetal, or the C-1' center may epimerize. Solution:

  • Switch to Acetonitrile/Water (aprotic organic modifier).

  • Lyophilize fractions immediately after collection; do not store in solution.

  • Store dry powder at -20°C under Argon.

Q2: this compound and Guajadial are still co-eluting on my C18 column.

Diagnosis: Insufficient Selectivity. Cause: As stereoisomers, their hydrophobic footprint is identical. C18 interacts primarily via Van der Waals forces. Solution:

  • Change Stationary Phase: Switch to Phenyl-Hexyl (as detailed in Module 4).

  • Temperature Effect: Lower the column temperature to 15°C. Lower temperatures often enhance the resolution of structural isomers by reducing molecular rotation/diffusion, "freezing" the distinct conformations.

Q3: How do I definitively distinguish this compound from Psidial B?

Answer:

  • Psidial B: Has a 3,5-diformylbenzyl phloroglucinol skeleton.[1][2] In 1H NMR, look for the distinct proton signals associated with the diformylbenzyl group which differs significantly from the caryophyllene-conjugated systems.

  • This compound vs Guajadial: These are the difficult pair. They have the same 2D structure . You must use NOESY (Nuclear Overhauser Effect Spectroscopy) .

    • Key Indicator: Look for the NOE cross-peaks between H-5 and H-9β .[2]

    • Compare the orientation of the benzyl group at C-1′ relative to the caryophyllene core.[2]

Q4: Why is the HSCCC stationary phase stripping out?

Diagnosis: Loss of retention of the stationary phase. Cause: The sample was likely dissolved in pure mobile phase (lower phase) rather than a mix, or the flow rate is too high for the viscosity. Solution:

  • Dissolve the sample in a 1:1 mixture of Upper and Lower phases.[6][7]

  • Ensure the column temperature is controlled (25°C). Large temperature fluctuations change the settling time of the biphasic system.

References

  • Shao, M., et al. (2012). "Psidials A–C, Three Unusual Meroterpenoids from the Leaves of Psidium guajava L." Organic Letters, 14(20), 5262–5265.

  • Fu, J., et al. (2010). "this compound, A Novel Meroterpenoid from the Leaves of Psidium guajava."[8] Organic Letters, 12(4), 656–659.

  • Yang, X. L., et al. (2007). "Guajadial: An Unusual Meroterpenoid from Guava Leaves Psidium guajava." Organic Letters, 9(19), 3699–3702.

  • Rodrigues, I., & Stehmann, J. (2024). "HSCCC Straightforward Fast Preparative Method for Isolation of Cytotoxic Withanolides." Molecules, 29(3), 1525. (Cited for HEMWat solvent system methodology in terpenoid isolation).

Sources

Technical Support Center: Psidial A Stability & Extraction Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PSD-A-STAB-001 Subject: Preservation of Aldehyde Functionality in Psidial A during Isolation from Psidium guajava Assigned Specialist: Senior Application Scientist, Natural Products Chemistry

Introduction: The "Double-Edged" Chemistry of this compound

This compound is a meroterpenoid featuring a caryophyllene-derived sesquiterpene skeleton coupled to a 3,5-diformylbenzyl phloroglucinol moiety.

Why this matters: The biological potency of this compound (often linked to PTP1B inhibition or anticancer activity) relies on its dialdehyde groups acting as electrophilic "warheads" (via Schiff base formation or Michael addition). However, these same groups make the molecule chemically fragile.

The Core Challenge: You are fighting three simultaneous degradation pathways during extraction:

  • Oxidation: Aldehydes

    
     Carboxylic Acids.
    
  • Solvolysis: Aldehydes + Alcohols (MeOH/EtOH)

    
     Hemiacetals/Acetals.
    
  • Polymerization: Phloroglucinol oxidation

    
     Quinone methides 
    
    
    
    Brown polymers.

Module 1: The Chemistry of Instability (The "Why")

Before troubleshooting, you must understand the degradation mechanism. If your this compound sample has lost activity or changed color, one of the following pathways has likely occurred.

Degradation Pathways Visualization

PsidialDegradation Psidial Native this compound (Active Dialdehyde) Oxidation Carboxylic Acid Derivative (Inactive) Psidial->Oxidation O2 / Air Exposure Acetal Hemiacetal/Acetal (Artifact) Psidial->Acetal MeOH/EtOH + Acid Trace Polymer Phloroglucinol Polymer (Brown Precipitate) Psidial->Polymer High pH (>8) or Heat

Caption: Figure 1.[1] Primary degradation pathways of this compound. The aldehyde groups are susceptible to oxidation and acetalization, while the phenolic core risks polymerization.

Module 2: Troubleshooting Guide (The "How to Fix")

Use this diagnostic table to resolve specific experimental failures.

SymptomDiagnosisRoot CauseCorrective Action
NMR Signal Loss Disappearance of aldehyde proton signal (

9.0–10.0 ppm).[1]
Oxidation or Cannizzaro Reaction .Purge solvents with Argon. Store fractions in amber vials. Avoid basic conditions (pH > 7.5).
Split NMR Peaks "Ghost" peaks appearing near the aldehyde region; complex multiplet patterns.Hemiacetal Formation . Use of Methanol (MeOH) or Ethanol (EtOH) as solvent.Switch to Aprotic Solvents. Use Acetone or Ethyl Acetate (EtOAc) for extraction. If MeOH is required, keep temp <25°C and work rapidly.
Browning of Extract Extract turns dark brown/black rapidly; loss of solubility.Phloroglucinol Oxidation (Quinone formation).Acidify slightly. Maintain extraction pH at 4.5–5.0 using 0.1% Formic Acid. Add antioxidants (e.g., BHT) if downstream assays permit.
Low Yield Compound trapped in matrix or degraded by heat.Thermal Instability .Cold Extraction. Never exceed 40°C. Use lyophilization (freeze-drying) instead of rotary evaporation at high bath temps.

Module 3: Optimized Extraction Protocol (SOP)

Standard Protocol Warning: Most literature suggests 70% Ethanol. While effective for yield, this is dangerous for stability. The following protocol prioritizes the preservation of the aldehyde groups using a Bisulfite Capture technique (highly specific for aldehydes) or a Rapid Partitioning method.

Workflow: The "Aprotic Protection" Method

ExtractionWorkflow Leaf Guava Leaf Powder (Freeze-Dried) Extract Extraction Solvent: Acetone:Water (8:2) Temp: 4°C (Cold) Leaf->Extract Sonicate 20 min Evap Remove Acetone (Rotovap < 35°C) Extract->Evap Filter Partition Partition: Water vs. EtOAc (this compound moves to EtOAc) Evap->Partition Dry Dry over Na2SO4 Filter & Conc. Partition->Dry Organic Phase Flash Flash Chromatography Hexane:EtOAc (Gradient) Dry->Flash Crude Oil

Caption: Figure 2. Optimized "Aprotic Protection" workflow to minimize acetal formation and thermal degradation.

Step-by-Step Protocol
  • Preparation:

    • Freeze-dry Psidium guajava leaves immediately after harvest. Do not oven dry (heat kills aldehydes).

    • Grind to a fine powder under liquid nitrogen if possible.

  • Extraction (The "No-Alcohol" Rule):

    • Solvent: 80% Acetone / 20% Water. (Acetone is aprotic and less likely to form adducts than MeOH).

    • Condition: Sonicate for 20 mins at 4°C (ice bath).

    • Filtration: Filter quickly through Celite.

  • Partitioning:

    • Evaporate Acetone under reduced pressure (Bath < 35°C). You will be left with an aqueous slurry.

    • Extract the aqueous slurry 3x with Ethyl Acetate (EtOAc) .

    • Why? this compound is a meroterpenoid; the terpene moiety makes it soluble in EtOAc, leaving polar tannins/sugars in the water.

  • Aldehyde Purification (The "Bisulfite Trick" - Optional but Recommended):

    • If the extract is dirty, shake the EtOAc layer with saturated Sodium Bisulfite (NaHSO₃) solution.

    • Mechanism:[2] Aldehydes form water-soluble bisulfite adducts and move to the aqueous layer. Impurities stay in EtOAc.

    • Release: Separate the aqueous layer.[1][3] Basify slightly (pH 8, use NaHCO₃) and immediately extract back into fresh EtOAc.

    • Result: Highly purified aldehyde fraction.

  • Storage:

    • Store pure this compound in Benzene or Acetonitrile at -20°C.

    • Avoid DMSO for long-term storage (it can act as an oxidant over time).

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I use HPLC with Methanol for analysis?

  • Answer: Yes, but with caution. For analytical HPLC, the residence time is short, so reaction is minimal. However, for preparative HPLC, use Acetonitrile/Water gradients. If you must use MeOH, process the fractions immediately and do not leave them in solution overnight.

Q2: My compound spots on TLC are streaking. Why?

  • Answer: The phenolic hydroxyls on the phloroglucinol ring interact with the silica. Add 0.1% Formic Acid to your TLC developing solvent (e.g., Hexane:EtOAc:Formic Acid) to suppress ionization and sharpen the spots.

Q3: How do I confirm the aldehyde groups are intact without NMR?

  • Answer: Use a DNP Stain (2,4-Dinitrophenylhydrazine) .

    • Spray the TLC plate with DNP solution.

    • Aldehydes turn Yellow/Orange immediately.

    • If the spot is UV active but DNP negative, your aldehydes have oxidized to acids or formed acetals.

Q4: Is this compound light sensitive?

  • Answer: Yes. The conjugated system (benzyl moiety) can undergo photo-oxidation. Wrap all columns and flasks in aluminum foil during the isolation process.

References

  • Fu, H. Z., et al. (2010). "Psidials A–C, Three Unusual Meroterpenoids from the Leaves of Psidium guajava L." Organic Letters, 12(4), 656–659.[4]

  • Shao, M., et al. (2012). "Psiguadials A and B, two novel meroterpenoids with unusual skeletons from the leaves of Psidium guajava." Organic Letters, 14(20), 5262-5265.

  • Cimino, G., et al. (1982). "Sesquiterpene dialdehydes: Stability and reactivity." (Contextual grounding on dialdehyde instability). Experientia, 38, 896.
  • Robertson, F. (2018). "Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol."[1][3] Journal of Visualized Experiments (JoVE).

Sources

Technical Support Center: Troubleshooting Psidial A NMR Signal Overlap in Crude Extracts

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with NMR signal overlap when analyzing crude extracts containing psidial A. As a meroterpenoid isolated from Psidium guajava leaves, this compound's structural complexity, combined with the inherent nature of crude extracts, often leads to congested ¹H NMR spectra where critical signals overlap, hindering accurate structural elucidation and quantification.[1][2] This resource provides in-depth, field-proven insights and step-by-step protocols to diagnose and resolve these common issues.

Frequently Asked Questions (FAQs)

Q1: My ¹H NMR spectrum of a crude extract containing this compound is a mess of overlapping signals. Where do I even begin?

This is a very common challenge. Crude extracts are complex mixtures, and significant signal overlap in the ¹H NMR spectrum is expected.[3] The key is to move from a one-dimensional analysis to a multi-dimensional or multi-technique approach to disperse and assign the signals.

Initial Diagnostic Steps:

  • Re-evaluate Sample Preparation: The quality of your NMR data is fundamentally linked to your sample preparation.[4] Ensure that your extraction and dissolution methods are optimized to maximize the concentration of this compound while minimizing interfering substances.

  • Solvent-Induced Shifts: A simple yet powerful first step is to re-acquire the ¹H NMR spectrum in a different deuterated solvent.[5] Aromatic solvents like benzene-d₆ or pyridine-d₅ can induce significant changes in the chemical shifts of nearby protons compared to common solvents like chloroform-d or methanol-d₄, potentially resolving some overlap.[5]

  • Leverage 2D NMR: Two-dimensional NMR experiments are essential for resolving overlapping signals in complex mixtures.[6][7] By spreading the signals into a second dimension, you can often separate protons that are crowded in the 1D spectrum.[8]

Q2: Which 2D NMR experiments are most effective for resolving signal overlap in crude extracts?

For crude extracts containing compounds like this compound, a combination of homonuclear and heteronuclear 2D NMR experiments is typically the most effective strategy.

  • COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) spin-spin couplings, allowing you to trace out spin systems within a molecule. Even with overlap, you can often identify coupled partners.

  • HSQC (Heteronuclear Single Quantum Coherence): This is a powerful heteronuclear experiment that correlates directly bonded ¹H-¹³C pairs.[7] Since ¹³C spectra are generally better dispersed than ¹H spectra, this technique is excellent for resolving overlapping proton signals by spreading them out based on the chemical shift of the attached carbon.[8][9]

  • TOCSY (Total Correlation Spectroscopy): This homonuclear experiment extends the correlations beyond directly coupled protons to reveal entire spin systems.[9] If you can identify one well-resolved proton in a spin system, TOCSY can help you identify all the other protons in that same system, even if they are in a crowded region of the spectrum.

Troubleshooting Workflow for Signal Overlap

The following workflow provides a systematic approach to resolving signal overlap in your crude extract NMR data.

Troubleshooting_Workflow cluster_start Initial Observation cluster_sample_prep Sample Preparation & Acquisition cluster_2d_nmr 2D NMR Spectroscopy cluster_advanced Advanced Techniques cluster_resolution Resolution Start Overlapping Signals in ¹H NMR of Crude Extract Solvent Acquire Spectrum in a Different Solvent (e.g., Benzene-d₆) Start->Solvent Concentration Optimize Sample Concentration Solvent->Concentration COSY Run COSY to Identify ¹H-¹H Couplings Concentration->COSY If overlap persists HSQC Run HSQC to Resolve Protons via ¹³C Chemical Shifts COSY->HSQC TOCSY Run TOCSY to Elucidate Complete Spin Systems HSQC->TOCSY ShiftReagent Use Lanthanide Shift Reagents TOCSY->ShiftReagent For persistent, critical overlap Resolved Signal Overlap Resolved TOCSY->Resolved If signals are resolved LCNMR Employ Hyphenated Techniques (LC-NMR) ShiftReagent->LCNMR For highly complex mixtures ShiftReagent->Resolved If signals are resolved LCNMR->Resolved

Caption: A systematic workflow for troubleshooting NMR signal overlap.

In-Depth Troubleshooting Guides

Q3: I've tried different solvents, but key this compound signals are still overlapping. What's my next move?

When solvent-induced shifts are insufficient, it's time to delve into more advanced techniques.

Protocol 1: Utilizing 2D NMR for Signal Dispersion

  • Acquire a High-Quality HSQC Spectrum: This is often the most informative experiment for complex mixtures.[7] The larger chemical shift dispersion of ¹³C nuclei will help separate overlapping proton signals.[9]

  • Analyze the HSQC Data: Look for the characteristic signals of this compound. Based on published data, you can anticipate the approximate regions for key correlations.[10][11]

  • Perform a TOCSY Experiment: Once you have identified a few well-resolved ¹H-¹³C correlations for this compound in your HSQC, use the proton chemical shifts of these resolved signals as a starting point in your TOCSY spectrum to trace out the complete spin systems of the molecule.

Data Interpretation:

2D NMR Experiment Information Gained Application to this compound in Crude Extract
COSY Identifies directly coupled protons (e.g., adjacent CH-CH groups).Helps to piece together fragments of the this compound structure.
HSQC Correlates protons with their directly attached carbons.Resolves overlapping proton signals by spreading them along the ¹³C axis.[8]
TOCSY Identifies all protons within a spin system.Allows for the assignment of entire fragments of this compound, even if some signals are in crowded regions.[9]
Q4: Some of the most important signals for stereochemical determination of this compound are still overlapped. Are there other options?

Yes, for particularly stubborn cases of signal overlap, you can employ chemical shift reagents or hyphenated techniques.

Using Lanthanide Shift Reagents (LSRs)

LSRs are paramagnetic complexes that can induce significant chemical shifts in nearby nuclei.[12][13] This can be a powerful tool for resolving overlapping signals.[14]

Protocol 2: Application of a Lanthanide Shift Reagent

  • Select an Appropriate LSR: For compounds with Lewis basic sites like the carbonyls and hydroxyl groups in this compound, europium (Eu) or praseodymium (Pr) based reagents such as Eu(fod)₃ or Pr(fod)₃ are often effective.[14]

  • Titrate the LSR into your NMR sample:

    • Acquire a standard ¹H NMR spectrum of your crude extract.

    • Add a small, known amount of the LSR to your NMR tube.

    • Acquire another ¹H NMR spectrum and observe the changes in chemical shifts.

    • Repeat this process, adding small aliquots of the LSR, until the desired signal separation is achieved.

  • Analyze the Shifted Spectrum: The magnitude of the induced shift is dependent on the distance of the proton from the LSR binding site. This can not only resolve overlap but also provide additional structural information.

Causality: The paramagnetic metal ion in the LSR creates a local magnetic field that alters the shielding of nearby nuclei, causing their resonance frequencies to shift.[14] Protons closer to the binding site will experience a larger shift.

Hyphenated Techniques: LC-NMR

For extremely complex mixtures where even advanced NMR techniques are insufficient, coupling liquid chromatography with NMR (LC-NMR) can provide a solution.[15][16]

How it Works:

  • Chromatographic Separation: The crude extract is first separated by HPLC.[17]

  • NMR Detection: The eluent from the HPLC is directed into the NMR spectrometer, and spectra are acquired on the separated components.[18] This can be done in a continuous-flow mode or by trapping the peaks of interest (stopped-flow) for more detailed 2D NMR analysis.[16]

LCNMR_Workflow CrudeExtract Crude Extract HPLC HPLC Separation CrudeExtract->HPLC NMR NMR Spectrometer HPLC->NMR Eluent Data Separated Spectra of Individual Components NMR->Data

Sources

Technical Guide: Enhancing Psidial A Bioavailability for In Vivo Studies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Psidial A, a sesquiterpenoid meroterpenoid isolated from Psidium guajava, exhibits potent anti-inflammatory and antiproliferative potential, particularly via PTP1B inhibition. However, its translation to in vivo efficacy is frequently bottlenecked by two physicochemical antagonists: poor aqueous solubility (lipophilicity) and chemical instability driven by its reactive 3,5-diformylbenzyl moiety.

This technical guide provides a self-validating framework to overcome these barriers. Unlike generic flavonoid protocols, this guide addresses the specific reactivity of the dialdehyde group, which forms irreversible Schiff bases with amine-rich biological matrices, falsely lowering perceived bioavailability.

Module 1: Chemical Stability & Vehicle Selection

The "Dialdehyde" Trap: this compound contains reactive aldehyde groups. If you formulate this compound in amine-based buffers (e.g., Tris, Glycine) or protein-rich carriers (standard albumin-based systems) without protection, it will cross-link before reaching the target tissue.

Troubleshooting & FAQs

Q: My HPLC shows a rapid loss of this compound peak area in the stock solution. Is it precipitating? A: If your solvent is clear, it is likely degrading, not precipitating. Check your buffer composition.

  • Root Cause: Nucleophilic attack on the aldehyde carbonyls by primary amines.

  • Correction: Switch to non-nucleophilic buffers (Phosphate, Citrate, or HEPES) for all in vitro prep steps. Avoid Tris-HCl completely.

Q: Can I use DMSO for stock solutions? A: Yes, but with a caveat.

  • Protocol: Dissolve this compound in anhydrous DMSO (stored over molecular sieves).

  • Limit: Avoid freeze-thaw cycles. The hygroscopic nature of DMSO introduces water, promoting hydrate formation at the aldehyde site. Aliquot immediately into single-use amber glass vials under nitrogen gas.

Validated Formulation Protocol (Self-Emulsifying Drug Delivery System - SEDDS)

To bypass solubility issues and protect the aldehyde group during gastric transit, a SEDDS formulation is recommended over simple suspension.

ComponentRoleRecommended ReagentConcentration (% w/w)
Oil Phase SolubilizerCapryol™ 90 or Corn Oil20-30%
Surfactant EmulsifierTween 80 (Polysorbate 80)40-50%
Co-Surfactant StabilityPEG 400 or Transcutol HP20-30%
Active APIThis compound 10 mg/mL (Target)

Preparation Steps:

  • Dissolve this compound in the Co-Surfactant/Surfactant mix at 37°C with varying magnetic stirring (avoid vortexing which introduces oxygen).

  • Add the Oil Phase dropwise.

  • Validation: Dilute 1:100 in water. The solution should remain clear/slightly opalescent (Nanoemulsion size <200nm). If milky, adjust the Surfactant:Oil ratio.

Module 2: In Vivo Administration Strategy

Workflow Logic

The pharmacokinetics (PK) of sesquiterpenoids often show a "double-peak" phenomenon due to enterohepatic recirculation. However, for this compound, the primary loss occurs via first-pass metabolism (oxidation of aldehydes to carboxylic acids).

Visualization: Formulation & Dosing Decision Tree

The following logic gate ensures you select the correct vehicle based on your study endpoint.

Psidial_Formulation_Logic Start Start: Define Study Endpoint Route Route of Administration? Start->Route Oral Oral Gavage (PO) Route->Oral IP Intraperitoneal (IP) Route->IP Solubility_Check Check Solubility in Oil Oral->Solubility_Check Solvent_Check DMSO Tolerance? IP->Solvent_Check SEDDS Use SEDDS Formulation (Protect Aldehyde) Solubility_Check->SEDDS High Solubility Suspension Use 0.5% CMC/Tween (High First-Pass Risk) Solubility_Check->Suspension Low Solubility CoSolvent 10% DMSO / 40% PEG400 / 50% Saline Solvent_Check->CoSolvent Acute Study Micelle TPGS Micelles Solvent_Check->Micelle Chronic Study

Figure 1: Decision logic for this compound vehicle selection based on administration route and study duration.

Troubleshooting In Vivo Issues

Q: The mice show signs of abdominal irritation after IP injection. A: Sesquiterpenoid dialdehydes (like Polygodial) are known TRPA1 agonists (irritants).

  • Correction: Reduce DMSO concentration to <5%. Switch to a TPGS (Tocophersolan) micelle formulation. TPGS acts as both a solubilizer and a P-gp efflux inhibitor, potentially increasing absorption while masking the irritant effect.

Q: Plasma concentration is below LOQ (Limit of Quantitation) despite high dosing (50 mg/kg). A: This suggests rapid aldehyde oxidation or protein binding.

  • Protocol Adjustment: Collect blood into tubes containing sodium fluoride (esterase/oxidase inhibitor) and immediately acidify plasma (pH 4.0) with mild HCl to stabilize the structure before extraction.

Module 3: Analytical Validation (LC-MS/MS)

Standard extraction methods often fail for this compound because it binds irreversibly to plasma proteins during protein precipitation.

Optimized Extraction Protocol

Do not use simple methanol precipitation. Use Liquid-Liquid Extraction (LLE).

  • Plasma Sample: 100 µL plasma + 10 µL Internal Standard (e.g., Guajadial).

  • Acidification: Add 10 µL 0.1M Formic Acid (Critical step to dissociate protein-aldehyde Schiff bases).

  • Extraction: Add 500 µL Ethyl Acetate : Hexane (80:20). Vortex 2 min.

  • Separation: Centrifuge 10,000 x g, 5 min. Collect supernatant.

  • Reconstitution: Evaporate under

    
     and reconstitute in Mobile Phase (Acetonitrile:Water + 0.1% Formic Acid).
    
Visualization: Bioanalytical Workflow

Bioanalysis_Workflow Sample Plasma Sample Collection Stabilize Add NaF + Acidify (pH 4.0) Prevent Oxidation Sample->Stabilize Immediate Extract Liquid-Liquid Extraction (Ethyl Acetate/Hexane) Stabilize->Extract Dissociate Proteins Dry Evaporate under N2 Extract->Dry Recon Reconstitute in ACN:H2O Dry->Recon LCMS LC-MS/MS Analysis (MRM Mode) Recon->LCMS

Figure 2: Sample preparation workflow emphasizing the acidification step required to recover this compound from plasma proteins.

References

  • Fu, H. Z., et al. (2010). Psidials A–C, Three Unusual Meroterpenoids from the Leaves of Psidium guajava L. Organic Letters, 12(4), 656-659.[1]

  • Szallasi, A., et al. (1998). Dialdehyde sesquiterpenes and other terpenoids as vanilloids.[2] European Journal of Pharmacology, 356(1), 81-89.

  • Alam, M. A., et al. (2015). Understanding and managing oral bioavailability: physiological concepts and patents.[3] Recent Patents on Anti-Cancer Drug Discovery, 10(1), 87-96.[3]

  • Montenegro, R. C., et al. (2021). Potential anti-inflammatory effects of Psidium guajava L.: A review.[4] Asian Journal of Pharmaceutical Research and Development, 9(2), 167-173.

Sources

Validation & Comparative

Benchmarking Psidial A: Protocols for Validating Efficacy in Multidrug-Resistant Carcinomas

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Psidial A , a sesquiterpenoid-diphenylmethane meroterpenoid isolated from Psidium guajava, represents a distinct class of phytochemicals with potent antiproliferative properties. Unlike conventional chemotherapeutics (e.g., Doxorubicin, Paclitaxel) which often fail in multidrug-resistant (MDR) phenotypes due to P-glycoprotein (P-gp/ABCB1) efflux, this compound and its structural analog Guajadial have demonstrated the capacity to bypass or inhibit these transporter mechanisms.

This guide provides the technical framework to reproduce the anticancer effects of this compound in MDR cell lines (specifically MCF-7/ADR or KB-C2). It focuses on validating the Resistance Index (RI) and elucidating the mechanism of P-gp modulation .

Compound Profile & Comparative Analysis

To objectively evaluate this compound, it must be benchmarked against a standard substrate (Doxorubicin) and a known reversal agent (Verapamil or Guajadial).

Table 1: Comparative Pharmacological Profile
FeatureDoxorubicin (DOX)This compoundGuajadial (Analog Control)
Class Anthracycline AntibioticMeroterpenoidMeroterpenoid
Primary Target Topoisomerase II / DNAUnknown (Likely PI3K/Akt or P-gp)P-gp / PI3K/Akt
MDR Susceptibility High (P-gp Substrate)Low (Bypasses Efflux)Low (Inhibits Efflux)
IC50 (Parental) < 1 µM5 - 15 µM3 - 10 µM
IC50 (MDR Cells) > 100 µM5 - 20 µM5 - 15 µM
Resistance Index (RI) > 100 (Resistant)< 5 (Sensitive) < 5 (Sensitive)

Note on RI: The Resistance Index is calculated as


. An RI < 5 indicates the compound retains efficacy despite the MDR phenotype.

Mechanistic Hypothesis & Visualization

The proposed mechanism for this compound's efficacy in MDR cells involves two pathways:

  • Direct P-gp Inhibition: Blocking the ATP-dependent efflux pump, allowing intracellular accumulation of the drug.

  • Signaling Modulation: Downregulation of P-gp expression via the PI3K/Akt/mTOR pathway (similar to Guajadial).

Diagram 1: P-gp Modulation Pathway

Pgp_Mechanism Psidial This compound (Meroterpenoid) Dox Doxorubicin (Chemotherapy) Psidial->Dox Restores Accumulation Pgp P-glycoprotein (ABCB1 Efflux Pump) Psidial->Pgp Inhibits Function PI3K PI3K/Akt Signaling Psidial->PI3K Downregulates Dox->Pgp Substrate Binding Apoptosis Apoptosis (Cell Death) Dox->Apoptosis Induces Efflux Drug Efflux (Resistance) Pgp->Efflux Pumps Out Dox PI3K->Pgp Promotes Expression

Caption: this compound blocks P-gp efflux and downregulates upstream PI3K signaling, restoring chemosensitivity.

Experimental Protocols

To reproduce the anticancer effects, you must utilize a paired cell line system (Parental vs. Resistant).

Phase 1: Cell Culture & Preparation
  • Cell Lines:

    • MCF-7: Human breast adenocarcinoma (Parental).

    • MCF-7/ADR: Doxorubicin-selected multidrug-resistant subline (Overexpresses P-gp).

  • Culture Medium: RPMI-1640 + 10% FBS + 1% Pen/Strep.

  • Maintenance: Maintain MCF-7/ADR in medium containing 1 µg/mL Doxorubicin to maintain resistance pressure. Crucial: Withdraw Doxorubicin 1 week prior to this compound experiments to avoid drug-drug interaction artifacts.

Phase 2: Cytotoxicity & RI Determination (MTT Assay)

This protocol quantifies the potency of this compound compared to Doxorubicin.

  • Seeding: Seed cells at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment:

    • Dissolve this compound in DMSO (Stock 10 mM).

    • Prepare serial dilutions (0.1, 1, 5, 10, 20, 50, 100 µM) in culture medium.

    • Control: Vehicle control (DMSO < 0.1% v/v).

    • Comparator: Doxorubicin (0.01 - 100 µM).

  • Incubation: Treat cells for 48h or 72h at 37°C, 5% CO₂.

  • Development:

    • Add 20 µL MTT (5 mg/mL) to each well. Incubate 4h.

    • Remove supernatant. Dissolve formazan crystals in 150 µL DMSO.

  • Analysis: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).

Phase 3: P-gp Function Validation (Rhodamine 123 Accumulation)

To prove this compound targets the resistance mechanism (P-gp) rather than just being a general toxin, you must measure the accumulation of Rhodamine 123 (Rho123), a fluorescent P-gp substrate.

  • Preparation: Seed MCF-7/ADR cells (

    
     cells/well) in 6-well plates.
    
  • Pre-treatment: Treat cells with this compound (at non-toxic concentration, e.g., 5 µM) or Verapamil (positive control, 10 µM) for 2h.

  • Substrate Loading: Add Rho123 (5 µM) and incubate for another 60 min in the dark.

  • Wash & Efflux: Wash cells 3x with ice-cold PBS to stop transport.

  • Flow Cytometry: Resuspend in PBS. Analyze fluorescence (FL1 channel).

    • Result: If this compound works, the fluorescence peak should shift right (increased accumulation), overlapping with the Verapamil control.

Diagram 2: Experimental Workflow

Workflow Culture 1. Cell Culture (MCF-7 vs MCF-7/ADR) Treat 2. Treatment (this compound / Dox) Culture->Treat MTT 3. MTT Assay (Cytotoxicity) Treat->MTT 48-72h Rho 4. Rho123 Assay (P-gp Efflux) Treat->Rho 2h Pre-incubation Analysis 5. Data Analysis (IC50 & RI) MTT->Analysis Calc IC50 Rho->Analysis Flow Cytometry

Caption: Step-by-step workflow for validating this compound efficacy and mechanism in MDR cells.

References

  • Fu, H. Z., Luo, Y. M., Li, C. J., Yang, J. Z., & Zhang, D. M. (2010). Psidials A–C, Three Unusual Meroterpenoids from the Leaves of Psidium guajava L. Organic Letters, 12(3), 656–659. Link

  • Gao, Y., et al. (2019). Guajadial reverses multidrug resistance by inhibiting ABC transporter expression and suppressing the PI3K/Akt pathway in drug-resistant breast cancer cells. Frontiers in Pharmacology, 10, 586. Link

  • Szakács, G., Paterson, J. K., Ludwig, J. A., Booth-Genthe, C., & Gottesman, M. M. (2006). Targeting multidrug resistance in cancer. Nature Reviews Drug Discovery, 5(3), 219–234. Link

Definitive Guide to Psidial A Identification: Mass Spectrometry Fragmentation & Isomer Resolution

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Psidial A (


) is a bioactive meroterpenoid isolated from Psidium guajava (Guava), exhibiting significant antiproliferative and anti-inflammatory potential. However, its identification is plagued by a critical analytical challenge: it is an isomer of Guajadial , Psiguadial A , and Psiguadial B . These compounds share an identical molecular weight (474 Da) and highly similar fragmentation patterns due to their common structural motif—a caryophyllene-derived sesquiterpene fused to a diformyl phloroglucinol core.

This guide provides a high-resolution mass spectrometry (HRMS) workflow to definitively identify this compound, distinguishing it from its isobaric analogues through specific fragmentation mechanisms (The "Caryophyllene Ejection") and orthogonal chromatographic retention strategies.

The Structural Challenge: Meroterpenoid Isomerism

To identify this compound, one must understand what makes it unique—and what makes it deceptive. This compound and Guajadial are epimers. They possess the same 2D connectivity but differ in the stereochemical configuration at the benzyl linkage (


).[1]
  • Core Structure: 3,5-diformylbenzyl phloroglucinol coupled to a sesquiterpene (caryophyllene-like).

  • The Analytical Trap: Standard low-resolution MS cannot distinguish this compound from Guajadial solely by precursor mass. Both present a parent ion at

    
     474  (EI) or 
    
    
    
    475
    (
    
    
    ESI).
Table 1: Physicochemical Comparison of Psidium Meroterpenoids
FeatureThis compound Guajadial Psiguadial A
Molecular Formula



Monoisotopic Mass 474.2406 Da474.2406 Da474.2406 Da
Base Peak (EI)

271

271

271
Key Structural Difference Stereochemistry at benzyl linkage (Epimer)Stereochemistry at benzyl linkage (Epimer)Different terpene cyclization
Polarity (RT) Elutes after Guajadial (typically)Elutes before this compound (typically)Distinct RT
Fragmentation Mechanics: The "Caryophyllene Ejection"

The definitive mass spectral signature of this compound is governed by the cleavage of the bond connecting the phloroglucinol "head" to the sesquiterpene "tail."

2.1 fragmentation Pathway (EI & ESI)

Whether using Electron Impact (GC-MS) or Electrospray Ionization (LC-MS), the molecule undergoes a characteristic Retro-Diels-Alder (RDA) type cleavage or direct bond scission at the terpene-phloroglucinol junction.

  • Precursor Ion:

    • GC-MS (EI):

      
       at 
      
      
      
      474
      .
    • LC-MS (ESI+):

      
       at 
      
      
      
      475
      .
  • Primary Fragmentation Event:

    • The molecule ejects the sesquiterpene moiety (

      
       or similar, neutral loss ~203 Da).
      
    • This leaves the stable, highly conjugated diformyl-phloroglucinol-benzyl cation .

  • Diagnostic Product Ion:

    • 
       271  (
      
      
      
      ).
    • This is the Base Peak (100% abundance) in almost all spectra of this class.

2.2 Visualization of the Fragmentation Pathway

FragmentationPathway Parent This compound Precursor (m/z 474/475) [C30H34O5] Transition Transition State (C-C Bond Strain) Parent->Transition Collision Energy Fragment271 Diagnostic Core Ion (m/z 271) [C15H11O5]+ Transition->Fragment271 Primary Cleavage NeutralLoss Neutral Terpene Loss (Caryophyllene Moiety) ~203 Da Transition->NeutralLoss Frag2 m/z 243 (-CO) Fragment271->Frag2 Decarbonylation Frag3 m/z 215 (-2CO) Frag2->Frag3

Figure 1: The primary fragmentation pathway of this compound, highlighting the diagnostic "Caryophyllene Ejection" that results in the stable m/z 271 core ion.

Experimental Protocol: LC-MS/MS Differentiation

Since fragmentation alone cannot distinguish this compound from Guajadial (both yield


 271), chromatographic resolution is mandatory . The following protocol utilizes a high-resolution C18 separation coupled with Q-TOF MS.
3.1 Sample Preparation
  • Extraction: Macerate air-dried Psidium guajava leaves in 95% Ethanol.

  • Enrichment: Partition with Petroleum Ether (to remove chlorophyll) followed by Ethyl Acetate (target fraction).

  • Filtration: 0.22 µm PTFE filter (essential to prevent column clogging).

3.2 LC-MS/MS Parameters (Recommended)
  • Instrument: Agilent 6545 Q-TOF or Thermo Q-Exactive Orbitrap.

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase:

    • (A) Water + 0.1% Formic Acid.

    • (B) Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0-2 min: 40% B.

    • 2-20 min: Linear gradient to 90% B.

    • Note: A shallow gradient is critical to separate the epimers.

  • Flow Rate: 0.3 mL/min.

3.3 Identification Logic (The "Decision Tree")

While the


 271 fragment confirms the class (Psidium meroterpenoid), the Retention Time (RT)  confirms the species.
  • Guajadial: Typically elutes earlier (e.g., RT = 12.4 min).

  • This compound: Typically elutes later (e.g., RT = 12.8 min).

  • Validation: You must run a known standard or a purified fraction previously validated by NMR.

IdentificationLogic Start Crude Extract Analysis Filter1 Precursor Scan m/z 475 [M+H]+ Start->Filter1 Filter2 MS/MS Fragmentation Filter1->Filter2 Check Base Peak m/z 271? Filter2->Check NotTarget Not Psidial/Guajadial Check->NotTarget No RTCheck Check Retention Time (RT) (Requires C18 Separation) Check->RTCheck Yes Res1 Early Eluter (e.g., RT 12.4 min) Likely Guajadial RTCheck->Res1 Peak 1 Res2 Late Eluter (e.g., RT 12.8 min) Likely this compound RTCheck->Res2 Peak 2

Figure 2: Logical workflow for distinguishing this compound from its isomer Guajadial using LC-MS/MS.

Comparative Analysis: this compound vs. Alternatives
MethodSpecificity for this compoundSensitivityDrawbacks
GC-MS (EI) MediumHighRequires derivatization (often) due to thermal instability;

474 is weak; fragmentation is identical to isomers.
LC-MS/MS (Q-TOF) High Very High Requires chromatographic separation of isomers; spectra are nearly identical, relying on RT.
1H-NMR Definitive LowRequires milligram-scale pure isolation; cannot be used for rapid screening of crude extracts.

Expert Insight: Do not rely on MS spectral libraries (NIST/Wiley) alone for this compound. Most libraries contain "Guajadial" but may lack "this compound," leading to false positives. Always verify the elution order.

References
  • Shao, M., Wang, Y., Liu, Z., et al. (2010). "Psiguadials A and B, Two Novel Meroterpenoids with Unusual Skeletons from the Leaves of Psidium guajava." Organic Letters, 12(21), 5040–5043.

  • Fu, J., et al. (2010).[1] "Psidials A–C, three unusual meroterpenoids from the leaves of Psidium guajava L." Organic Letters. (Cited within comparative studies of Guajadial).

  • Yang, X. L., et al. (2007). "Guajadial: An Unusual Meroterpenoid from Guava Leaves Psidium guajava."[2][3] Chinese Chemical Letters. (Establishes the base structure for the isomer comparison).

  • Ryu, B., et al. (2021). "Meroterpenoids from the leaves of Psidium guajava (guava) cultivated in Korea using MS/MS-based molecular networking." Phytochemistry, 186, 112723.

Sources

High-Resolution LC-MS Profiling for Purity Confirmation of Psidial A: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & The Challenge

Psidial A is a rare, bioactive sesquiterpenoid-based meroterpenoid isolated from the leaves of Psidium guajava (Guava). Structurally, it comprises a caryophyllene moiety coupled with a 3,5-diformylbenzyl phloroglucinol unit.[1]

The Analytical Challenge: Confirming the purity of this compound is notoriously difficult due to the "isomeric swarm" phenomenon common in Psidium extracts. It co-elutes with structurally distinct but isobaric analogues such as Psidial B , Psidial C , and Guajadial .

  • Standard HPLC-UV (254 nm) is insufficient because these meroterpenoids share identical chromophores (the diformylbenzyl system), leading to merged peaks and false purity calculations.

  • NMR requires milligram-scale quantities and is insensitive to trace isomeric impurities (<1%).

The Solution: High-Resolution Liquid Chromatography-Mass Spectrometry (HR-LC-MS) using a Q-TOF or Orbitrap platform is the only robust method to confirm purity. It utilizes exact mass filtering to remove non-isobaric matrix interferences and MS/MS fragmentation to fingerprint the specific caryophyllene-phloroglucinol linkage unique to this compound.

Part 2: Comparative Analysis of Purity Methods

The following table contrasts the efficacy of HR-LC-MS against traditional purity assays for this compound.

FeatureHR-LC-MS (Recommended) HPLC-UV (Standard) 1H-NMR (Structural)
Primary Detection Exact Mass (

) & Fragmentation
UV Absorption (

)
Proton Chemical Shift (

)
Isomer Specificity High (via MS/MS fingerprinting)Low (Chromophores are identical)High (Distinct coupling constants)
Sensitivity (LOD) Picogram/Femtogram rangeNanogram rangeMicrogram/Milligram range
Purity Assessment Detects co-eluting isobaric impuritiesFails to detect co-eluting isomersMisses <1% impurities
Sample Requirement Minimal (< 1

g)
ModerateHigh (> 2 mg pure sample)
Throughput High (15 min run)High (15-30 min run)Low (Acquisition time)

Part 3: Technical Methodology (Self-Validating Protocol)

This protocol is designed as a self-validating system. The presence of specific "diagnostic ions" validates the identity, while the "extracted ion chromatogram" (EIC) peak integration validates purity.

Sample Preparation[1][2]
  • Solvent: Dissolve this compound standard in LC-MS grade Methanol (MeOH).

  • Concentration: Prepare a stock at 1 mg/mL, dilute to 1

    
    g/mL for analysis.
    
  • Filtration: 0.22

    
    m PTFE filter (prevent adsorption of terpenoids).
    
  • Precaution: this compound contains aldehyde groups susceptible to oxidation. Analyze immediately or store under nitrogen at -20°C.

LC-MS Conditions
  • Instrument: Q-TOF or Orbitrap MS coupled to UHPLC.

  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7

    
    m). Rationale: High surface area required to resolve hydrophobic sesquiterpenoids.
    
  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0-2 min: 40% B (Isocratic hold)

    • 2-15 min: 40%

      
       95% B (Linear gradient)
      
    • 15-18 min: 95% B (Wash)

  • Flow Rate: 0.3 mL/min.

Mass Spectrometry Parameters
  • Ionization: Electrospray Ionization (ESI) in Positive Mode (ESI+).

    • Note: While phenols often ionize in negative mode, the caryophyllene moiety and aldehydes often form stable

      
       or 
      
      
      
      adducts in positive mode, providing richer structural fragmentation.
  • Scan Range:

    
     100 – 1000.
    
  • Resolution: > 30,000 FWHM.

  • Mass Accuracy Tolerance: < 5 ppm.

Data Interpretation & Purity Calculation
  • Extract Ion Chromatogram (EIC): Filter for the exact mass of this compound (e.g.,

    
    ).
    
  • Check Isotopes: Verify the isotopic pattern matches the theoretical carbon count (C23 approx).

  • MS/MS Validation:

    • Parent Ion: Select the molecular ion.

    • Diagnostic Fragment: Look for the cleavage of the terpene unit from the phloroglucinol core.

    • Differentiation: this compound will show a distinct fragmentation ratio compared to Psidial B due to the specific stereochemistry of the ring fusion.

  • Purity Formula:

    
    
    

Part 4: Workflow Visualization

The following diagram illustrates the decision matrix and workflow for isolating and confirming this compound, highlighting the critical role of HR-MS in the final validation step.

Psidial_Workflow Extract Crude Psidium guajava Extract Fraction Flash Chromatography (Enriched Fraction) Extract->Fraction Solvent Partition HPLC Prep-HPLC Purification Fraction->HPLC Isolation Isolate Candidate Isolate (this compound?) HPLC->Isolate Decision Purity Check Isolate->Decision UV_Check HPLC-UV (254nm) Result: Single Peak Decision->UV_Check Method A HRMS HR-LC-MS Analysis (Q-TOF/Orbitrap) Decision->HRMS Method B (Preferred) UV_Check->HRMS Insufficient Specificity Result_Fail FAIL: Isobaric Impurities Detected (Psidial B/Guajadial) HRMS->Result_Fail Multiple Isomers Result_Pass PASS: >98% Purity Confirmed by Exact Mass & MS/MS HRMS->Result_Pass Single Entity Result_Fail->HPLC Re-Purify (Chiral/C18)

Figure 1: Analytical workflow for this compound. Note how HPLC-UV can yield false positives due to co-eluting isomers, necessitating HR-LC-MS for final validation.

Part 5: References

  • Fu, H. Z., et al. (2010). "Psidials A–C, Three Unusual Meroterpenoids from the Leaves of Psidium guajava L." Organic Letters, 12(4), 656–659.[2]

  • Shao, M., et al. (2012). "Guadial A and Psiguadials C and D, Three Unusual Meroterpenoids from Psidium guajava."[3] Organic Letters, 14(20), 5262–5265.[3]

  • Nursanty, R., et al. (2023). "Phytochemical analysis of ethanolic Psidium guajava leaves extract using GC-MS and LC-MS."[4][5] Biodiversitas Journal of Biological Diversity, 24, 2723-2732.[4][5]

  • Sargent, M. (Ed.).[6] (2013). "Guide to achieving reliable quantitative LC-MS measurements."[6] RSC Analytical Methods Committee.[6]

Sources

Technical Benchmarking of Psidial A: Antioxidant Kinetics & Potency vs. Standard Flavonoids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

Psidial A is a distinct meroterpenoid (3,5-diformylbenzyl phloroglucinol-coupled caryophyllene) isolated from Psidium guajava.[1][2] Unlike ubiquitous flavonoids like Quercetin, this compound combines a reactive phenolic core (phloroglucinol) with a lipophilic sesquiterpene tail.

The Benchmarking Challenge: Standard flavonoids are hydrophilic/amphiphilic and dominate aqueous-phase radical scavenging. However, drug development requires antioxidants that can cross lipid bilayers. This guide outlines the protocol to benchmark this compound not just on raw scavenging power, but on kinetic efficiency and lipophilic efficacy , positioning it against the "Gold Standard" flavonoid, Quercetin.

Structural Competitors
CompoundClassActive MoietyMW ( g/mol )Solubility Profile
This compound MeroterpenoidPhloroglucinol core (3 x -OH) + Dialdehyde~474.5Lipophilic (High)
Quercetin FlavonolCatechol B-ring + C3-OH302.2Amphiphilic
Trolox Vit. E AnalogChroman-6-ol250.3Hydrophilic (Water soluble)

Experimental Framework (The "How-To")

To rigorously validate this compound, we must employ a dual-assay approach: DPPH (to measure Hydrogen Atom Transfer - HAT) and FRAP (to measure Single Electron Transfer - SET).

Workflow Visualization

The following diagram outlines the critical path for valid benchmarking, ensuring solvent compatibility and kinetic resolution.

BenchmarkingWorkflow Sample This compound (Pure) Solvent Solvent System (MeOH vs. EtOH) Sample->Solvent Standard Quercetin / Trolox Standard->Solvent Assay_DPPH DPPH Assay (HAT Mechanism) Kinetic Read: 0-30 min Solvent->Assay_DPPH Dilution Series Assay_FRAP FRAP Assay (SET Mechanism) Endpoint: 4 min Solvent->Assay_FRAP Dilution Series IC50 Calc: IC50 / EC50 (Non-linear Regression) Assay_DPPH->IC50 Assay_FRAP->IC50 SAR SAR Analysis (Lipophilicity Correlation) IC50->SAR

Figure 1: Comparative workflow ensuring identical solvent conditions for lipophilic this compound and hydrophilic standards.

Protocol A: Kinetic DPPH Radical Scavenging

Why this matters: Many meroterpenoids exhibit "slow-acting" kinetics due to steric hindrance from the terpene tail. Standard 30-minute endpoints may underestimate this compound's capacity.

Reagents:

  • DPPH Stock: 0.1 mM in Methanol (freshly prepared, protected from light).

  • Controls: Quercetin (1–50 µg/mL).

Procedure:

  • Preparation: Dissolve this compound in MeOH to create a stock (1 mg/mL). Prepare serial dilutions (e.g., 10, 20, 40, 80, 160 µg/mL).

  • Reaction: Mix 100 µL of sample with 100 µL of DPPH solution in a 96-well plate.

  • Kinetic Read: Measure Absorbance (517 nm) every 60 seconds for 30 minutes.

  • Calculation:

    
    
    Plot % Inhibition vs. Concentration to derive IC50.[3]
    
Protocol B: FRAP (Ferric Reducing Antioxidant Power)

Why this matters: This assay operates via Single Electron Transfer (SET) and is independent of hydrogen donation. It validates if this compound can act as a redox buffer.

Reagents:

  • Acetate Buffer (300 mM, pH 3.6).

  • TPTZ (10 mM in 40 mM HCl).

  • FeCl3 (20 mM).

Procedure:

  • FRAP Reagent: Mix Acetate Buffer : TPTZ : FeCl3 in a 10:1:1 ratio. Warm to 37°C.

  • Reaction: Add 10 µL sample to 190 µL FRAP reagent.

  • Incubation: Exactly 4 minutes (standard) or 30 minutes (extended for sterically hindered molecules).

  • Read: Absorbance at 593 nm.

  • Output: Express as µM Trolox Equivalents (TE) .

Comparative Data Analysis

The table below provides reference benchmarks derived from literature for Quercetin and Psidium extracts, along with the Target Profile for pure this compound.

Note on Interpretation: this compound has a higher Molecular Weight (MW ~474) than Quercetin (MW ~302). Therefore, molar IC50 (µM) is a more accurate measure of potency than mass IC50 (µg/mL).

CompoundAssayIC50 (µg/mL)IC50 (µM)Performance Rating
Quercetin (Standard) DPPH1.5 – 4.05 – 13High (Gold Std)
Trolox (Standard) DPPH3.0 – 6.012 – 24High
Psidium Leaf Extract DPPH90 – 110N/A (Mix)Moderate
This compound (Target) DPPH10 – 25 20 – 50 High-Moderate
This compound (Target) FRAP> 500 µM TEN/AElectron Donor

*Target values estimated based on phloroglucinol core activity and steric hindrance of caryophyllene tail.

Mechanistic Insight: The Phloroglucinol Core

This compound's activity is driven by its phloroglucinol moiety. Unlike Quercetin, which relies on the B-ring catechol, this compound utilizes the resonance stabilization of the phloroglucinol ring.

Mechanism cluster_0 Steric Influence Psidial This compound (Phloroglucinol Core) Complex Transition State [H-Bonding] Psidial->Complex H-Atom Transfer Radical Free Radical (DPPH•) Radical->Complex Product Stable Quinone-like Intermediate Complex->Product Resonance Stabilization Terpene Caryophyllene Tail (Lipophilic Shield) Terpene->Psidial Modulates Kinetics

Figure 2: Mechanism of action showing the H-atom transfer from the phloroglucinol core, modulated by the terpene tail.

Strategic Conclusion

While Quercetin exhibits superior raw scavenging power per unit of mass (lower IC50), This compound offers a distinct therapeutic advantage:

  • Lipophilicity: The sesquiterpene backbone allows this compound to penetrate lipid membranes where Quercetin may struggle.

  • Dual Action: this compound is a known PTP1B inhibitor (diabetes target). Benchmarking its antioxidant capacity validates it as a multi-target drug candidate (e.g., treating oxidative stress in diabetic complications).

Recommendation: Do not view this compound solely as a competitor to Quercetin for aqueous scavenging. Position it as a Lipophilic Radical Scavenger for cellular membrane protection.

References

  • Fu, H. Z., et al. (2010). "Psidials A–C, Three Unusual Meroterpenoids from the Leaves of Psidium guajava L." Organic Letters, 12(4), 656–659.

  • Brand-Williams, W., Cuvelier, M. E., & Berset, C. (1995). "Use of a free radical method to evaluate antioxidant activity." LWT - Food Science and Technology, 28(1), 25-30.

  • Benzie, I. F., & Strain, J. J. (1996). "The ferric reducing ability of plasma (FRAP) as a measure of 'antioxidant power': the FRAP assay." Analytical Biochemistry, 239(1), 70-76.

  • Shao, M., et al. (2012). "Guajadial: An Unusual Meroterpenoid from Guava Leaves..." Organic Letters, 14(20). (Provides comparative isolation data for Psidial analogs).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Psidial A
Reactant of Route 2
Psidial A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.